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Nortadalafil

Cat. No.: B1662904
CAS No.: 171596-36-4
M. Wt: 375.4 g/mol
InChI Key: XHDLVMPUSXRZOS-FOIQADDNSA-N
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Description

Nortadalafil as a Demethylated Analogue of Tadalafil (B1681874)

This compound is chemically defined as a demethylated analogue of tadalafil. apexbt.com Structurally, it differs from tadalafil by the absence of a methyl group on the piperazinedione ring. This specific modification, the removal of a methyl group from the nitrogen atom at position 2 of the piperazinedione moiety, defines its identity as "demethyl-tadalafil" or this compound. adooq.com This structural alteration is a focal point of research, as it influences the compound's pharmacokinetic and pharmacodynamic properties relative to its parent compound, tadalafil. The synthesis of this compound can be achieved through the high-yield closure of the diketopiperazine ring. medchemexpress.com

Academic Significance in Phosphodiesterase Type 5 (PDE5) Inhibitor Research

The academic importance of this compound is intrinsically linked to its function as a highly selective inhibitor of phosphodiesterase type 5 (PDE5). medchemexpress.com PDE5 is an enzyme that selectively hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), a key signaling molecule in various physiological processes, including vasodilation. apexbt.com By inhibiting PDE5, this compound prevents the degradation of cGMP, leading to its accumulation and the enhancement of nitric oxide-mediated vasodilation pathways. apexbt.comnih.gov

This mechanism is the cornerstone of the therapeutic effects observed with PDE5 inhibitors. openaccessjournals.com Research into this compound contributes to a deeper understanding of this class of inhibitors, which are studied for their potential applications in managing conditions such as erectile dysfunction and pulmonary arterial hypertension. adooq.commedchemexpress.com this compound serves as a critical analytical reference standard in pharmacological and biochemical studies aimed at exploring and characterizing new PDE5 inhibitors. apexbt.com

Current State of Scholarly Investigation on this compound

Current scholarly investigation into this compound is multifaceted. A significant portion of research is dedicated to the development and validation of sophisticated analytical methods to detect and quantify this compound and other tadalafil analogues. nih.govresearchgate.net Techniques such as ultra-high-performance liquid chromatography coupled to mass spectrometry (UPLC-MS/MS), high-performance thin-layer chromatography (HPTLC), and quantitative nuclear magnetic resonance (qNMR) spectroscopy are frequently employed. nih.govresearchgate.netnih.govmdpi.com These studies are crucial for quality control and for identifying analogues in various samples. academicjournals.org

Furthermore, research extends to the isolation and structural elucidation of novel tadalafil analogues, where this compound often serves as a reference compound. For instance, studies have identified and characterized derivatives like N-cyclohexyl this compound and N-cyclopentyl this compound. nih.gov These investigations utilize advanced spectroscopic techniques, including Fourier-transform infrared (FT-IR) spectroscopy, high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy, to determine the precise chemical structures of these new compounds. nih.govresearchgate.net The ongoing discovery and characterization of such analogues underscore the continued interest in the chemical space surrounding tadalafil and its derivatives.

Data Tables

Table 1: Chemical and Physical Properties of this compound

Property Value Source
IUPAC Name (2R,8R)-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),11,13,15-tetraene-4,7-dione nih.gov
Molecular Formula C₂₁H₁₇N₃O₄ chemscene.com
Molecular Weight 375.38 g/mol chemscene.comcreative-enzymes.com
Synonyms Demethyl Tadalafil, N-Desmethyl Tadalafil adooq.commedchemexpress.comnih.gov
CAS Number 171596-36-4 apexbt.comcreative-enzymes.comxcessbio.com

| Appearance | White Solid | |

Table 2: Analytical Methods in this compound Research

Analytical Technique Application Key Findings
UPLC-Q-Exactive Orbitrap/MS Detection and structural elucidation of novel tadalafil analogues. Used to identify N-cyclohexyl this compound by comparing its MS² spectrum to tadalafil. nih.gov
LC-MS/MS Screening for tadalafil and its analogues in various products. An established method for screening the presence of 48 different compounds, including this compound. researchgate.net
HPLC Quantitative analysis and method validation for tadalafil and related substances. Developed for routine quality control testing of tadalafil in pharmaceutical formulations. academicjournals.org

| NMR Spectroscopy | Structural characterization of this compound and its derivatives. | Used alongside other techniques to confirm the structure of N-cyclopentyl this compound. |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H17N3O4 B1662904 Nortadalafil CAS No. 171596-36-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,8R)-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4/c25-18-9-22-21(26)15-8-13-12-3-1-2-4-14(12)23-19(13)20(24(15)18)11-5-6-16-17(7-11)28-10-27-16/h1-7,15,20,23H,8-10H2,(H,22,26)/t15-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDLVMPUSXRZOS-FOIQADDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=O)NCC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C(=O)NCC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431339
Record name Nortadalafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

629652-62-6, 171596-36-4
Record name rel-(6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=629652-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nortadalafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171596364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nortadalafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORTADALAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W59DMB3LD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis Methodologies and Chemical Transformations of Nortadalafil

Nortadalafil, also known as N-desmethyl tadalafil (B1681874), is a significant analogue and metabolite of tadalafil. nih.gov Its synthesis is a key area of study for reference standard preparation and for understanding the metabolic pathways of the parent drug. The primary methods for producing this compound involve chemical transformations of tadalafil, focusing on the removal of the methyl group from the piperazinedione ring.

Demethylation of Tadalafil as a Primary Synthesis Route

The most direct and common synthetic route to this compound is the demethylation of its parent compound, tadalafil. nih.govmedchemexpress.com Tadalafil features an N-methyl group on the piperazinedione moiety of its structure. researchgate.net The removal of this methyl group, a process known as N-demethylation, yields this compound. This transformation is a targeted chemical reaction designed to modify the existing tadalafil molecule rather than building the this compound structure from simpler precursors. This approach is often preferred in laboratory settings for producing analytical standards. medchemexpress.com The synthesis of various tadalafil analogues, including N-substituted this compound derivatives like N-ethyl this compound and N-butyl this compound, also originates from the core this compound structure or involves similar synthetic strategies. researchgate.net

Reagents and Conditions for Demethylation Reactions (e.g., Boron Tribromide)

Boron tribromide (BBr3) is a powerful and widely used reagent for the cleavage of ethers and can also be effective for the demethylation of certain N-methyl compounds. orgsyn.orgcommonorganicchemistry.comresearchgate.net The reaction is typically performed under anhydrous conditions to prevent the rapid hydrolysis of the reagent. orgsyn.org

For a typical demethylation using boron tribromide, the substrate (tadalafil) is dissolved in a dry, inert solvent, most commonly a chlorinated solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.com The reaction is initiated by adding boron tribromide, often as a solution in the same solvent, to the dissolved substrate. commonorganicchemistry.com The process is frequently conducted at reduced temperatures, starting at 0°C or even as low as -78°C, and then allowing the mixture to warm to room temperature to proceed to completion. commonorganicchemistry.com The reaction involves the formation of a complex between the boron atom and the nitrogen and oxygen atoms of the piperazinedione ring, facilitating the cleavage of the N-methyl bond. commonorganicchemistry.com Following the reaction, the mixture is carefully quenched, typically with water or an alcohol, to decompose the boron complexes and liberate the demethylated product, this compound. orgsyn.org

Table 1: Typical Reaction Conditions for BBr₃ Demethylation

Parameter Condition
Reagent Boron Tribromide (BBr₃)
Solvent Dichloromethane (DCM)
Temperature 0°C to Room Temperature
Atmosphere Inert (e.g., Nitrogen)
Workup Aqueous Quench

Alternative Demethylating Agents and Reaction Conditions

While boron tribromide is a potent reagent, other chemical agents can be employed for N-demethylation, depending on the specific substrate and desired reaction selectivity. Though not specifically documented for tadalafil in the provided context, general organic synthesis principles suggest several alternatives. Reagents like azacitidine and decitabine (B1684300) are known as demethylating agents, although their primary application is in the context of DNA methylation in cancer treatment. nih.gov In synthetic chemistry, other reagents are more common for N-demethylation. For instance, certain chloroformate reagents followed by hydrolysis or reduction can achieve N-demethylation. The choice of reagent is critical to avoid unwanted side reactions with other functional groups present in the complex tadalafil molecule, such as the methylenedioxy group. orgsyn.org

Purity Assessment and Validation of Synthesized this compound

Following the synthesis of this compound, a rigorous assessment is required to confirm its identity and quantify its purity. This validation process is crucial, especially when the synthesized compound is intended for use as an analytical reference standard. medchemexpress.com The process involves a combination of spectroscopic and chromatographic techniques.

Spectroscopic methods provide detailed information about the molecular structure of the synthesized compound, confirming that the desired chemical transformation has occurred.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR (Proton NMR) is used to confirm the structure of this compound by analyzing the chemical shifts and coupling patterns of its protons. researchgate.net A key indicator of successful demethylation is the disappearance of the singlet signal corresponding to the N-methyl protons of tadalafil and the appearance of a new signal for the N-H proton of the piperazinedione ring. researchgate.net The chemical shifts of other protons in the molecule, such as those on the indole (B1671886) and benzodioxole rings, are compared against reference spectra to ensure the rest of the molecule remains intact. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the precise mass of the synthesized this compound. researchgate.netresearchgate.net This technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm its elemental composition. researchgate.net The measured mass of this compound (C₂₁H₁₇N₃O₄) would be distinct from that of tadalafil (C₂₂H₁₉N₃O₄), differing by the mass of a CH₂ group.

Table 2: Spectroscopic Data for this compound

Technique Purpose Key Observation for this compound
¹H-NMR Structural Confirmation Disappearance of N-methyl signal, appearance of N-H signal. researchgate.net
HRMS Molecular Formula Confirmation Accurate mass measurement corresponding to C₂₁H₁₇N₃O₄. researchgate.net

Chromatographic methods are essential for separating the synthesized this compound from any unreacted tadalafil, reagents, and byproducts, thereby allowing for accurate purity determination.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC-UV is a robust and widely used method for the quantification of tadalafil and its analogues. nih.govncku.edu.twresearchgate.net The method typically utilizes a C18 reversed-phase column for separation. nih.govnih.gov A mobile phase consisting of a mixture of an aqueous buffer (like formic acid or a phosphate (B84403) buffer) and an organic solvent (commonly acetonitrile) is used to elute the compounds. nih.govncku.edu.tw Purity is determined by detecting the compounds as they elute from the column using a UV detector set at a specific wavelength (e.g., 230 nm or 290 nm) and calculating the peak area percentage of this compound relative to all other detected impurities. nih.govncku.edu.tw

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a higher-resolution version of HPLC that uses smaller particle size columns (sub-2 µm) to achieve faster and more efficient separations. uliege.be UPLC methods, often coupled with mass spectrometry (UPLC-MS/MS), provide enhanced sensitivity and specificity for the analysis of this compound, allowing for the detection and quantification of even trace-level impurities. nih.govuliege.be

Table 3: Chromatographic Parameters for this compound Analysis

Technique Column Type Mobile Phase Example Detection
HPLC-UV C18 (Reversed-Phase) nih.govnih.gov Acetonitrile (B52724) / Water with 0.05% Formic Acid nih.gov UV at 230 nm nih.gov
UPLC C18 (sub-2 µm particles) uliege.be Acetonitrile / Ammonium (B1175870) Formate Buffer uliege.be UV or MS/MS nih.govuliege.be

Chemical Reactions and Derivatization Strategies of this compound

The intricate framework of this compound, a (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, presents a rich platform for a variety of chemical transformations. These modifications are pivotal in the exploration of structure-activity relationships and the optimization of physicochemical properties.

Oxidation Reactions to Yield Corresponding Oxides

The oxidation of nitrogen-containing heterocycles is a fundamental transformation in medicinal chemistry, often leading to compounds with altered metabolic profiles and biological activities. In the case of this compound, the tertiary amine nitrogens within the piperazinedione and the indole rings are susceptible to oxidation. The use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, are common methods for the formation of N-oxides. rsc.orgresearchgate.netnih.gov The reaction of nitrogen-containing heterocyclic compounds with peroxydisulfate (B1198043) can also yield hydroxylated derivatives upon subsequent hydrolysis. nih.gov

The oxidation of the pyrimidine (B1678525) ring in fused heterocyclic systems has been achieved using a mixture of trifluoroacetic anhydride (B1165640) and hydrogen peroxide, resulting in the corresponding mono-N-oxide. rsc.org This methodology could potentially be applied to the piperazinedione ring of this compound. The reaction conditions, such as temperature and the choice of oxidizing agent, are critical to control the selectivity and prevent over-oxidation or degradation of the complex this compound scaffold. nih.gov

Reduction Reactions to Produce Reduced Derivatives

The reduction of the amide functionalities within the diketopiperazine ring of this compound can lead to the corresponding piperazine (B1678402) derivatives. Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of reducing amides and lactams to the corresponding amines. nih.govjove.commasterorganicchemistry.com The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon of the amide. jove.comucalgary.ca

The general protocol for the reduction of cyclic amides (lactams) with LiAlH4 involves using an excess of the reducing agent in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and hydrolyze the intermediate aluminum complexes. researchgate.netmasterorganicchemistry.com This transformation of the diketopiperazine to a piperazine ring significantly alters the geometry and basicity of the molecule, which can have profound effects on its biological activity and pharmacokinetic properties.

Table 1: General Conditions for Amide Reduction

ReagentSolventReaction TypeProduct
Lithium Aluminum Hydride (LiAlH4)Tetrahydrofuran (THF) or Diethyl etherReductionAmine

This table presents generalized information on amide reduction and is not specific to this compound.

Substitution Reactions for Functional Group Replacement

The this compound scaffold possesses several sites amenable to substitution reactions, allowing for the introduction of a wide array of functional groups. The secondary amine in the piperazinedione ring and the nitrogen of the indole ring are key targets for such modifications.

N-alkylation of the piperazinedione ring can be achieved using various alkyl halides in the presence of a base. This reaction is a common strategy to introduce diverse substituents, thereby modulating the lipophilicity and steric bulk of the molecule. Similarly, the indole nitrogen can be alkylated, although its reactivity is influenced by the electronic nature of the fused ring system.

The synthesis of N-cyclohexyl this compound, an analogue where the methyl group of tadalafil is replaced by a cyclohexyl group, demonstrates the feasibility of substitution at this position. nih.gov This suggests that this compound can serve as a precursor for a variety of N-substituted analogues.

Development of Novel Arylated Analogues via Buchwald Reaction

A significant advancement in the derivatization of this compound has been the application of the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds, enabling the synthesis of N-arylated analogues. This strategy has been successfully employed to replace the methyl group of tadalafil with various aryl groups, and by extension, can be applied to this compound. deprezlab.fr

The general reaction involves the coupling of an amine (in this case, the secondary amine of this compound) with an aryl halide in the presence of a palladium catalyst and a suitable ligand. This method has proven to be a versatile tool for creating a library of novel analogues with potentially enhanced biological activity. deprezlab.fr

Table 2: Key Components of the Buchwald-Hartwig Amination for N-Arylation

ComponentFunctionExample
Palladium CatalystFacilitates the cross-coupling reactionPd(OAc)2, Pd2(dba)3
LigandStabilizes the palladium center and facilitates the reaction stepsBiarylphosphines (e.g., XPhos, SPhos)
BaseActivates the amine and neutralizes the acid formedSodium tert-butoxide (NaOtBu), Cesium carbonate (Cs2CO3)
Aryl HalideProvides the aryl group to be attachedAryl bromides, aryl chlorides

This table presents generalized components for the Buchwald-Hartwig amination.

Introduction of Heterocyclic Rings for Solubility Enhancement (e.g., Pyridine (B92270), Pyrimidine)

A key challenge in the development of new drug candidates is achieving adequate aqueous solubility. To address this, heterocyclic rings such as pyridine and pyrimidine have been introduced into the tadalafil structure, a strategy directly applicable to this compound. deprezlab.fr The nitrogen atoms in these rings can act as hydrogen bond acceptors, potentially improving the solubility of the resulting analogues.

The synthesis of these derivatives can be accomplished using the Buchwald-Hartwig amination by coupling this compound with halogenated pyridines or pyrimidines. deprezlab.fr A diastereoselective synthesis of a pyridine-containing analogue of tadalafil has also been reported, highlighting the ability to control the stereochemistry during the introduction of these heterocyclic moieties. researchgate.net This approach has led to the generation of compounds with comparable biological activity to tadalafil but with improved water solubility. deprezlab.fr

Pharmacological Characterization and Mechanism of Action of Nortadalafil

Molecular Mechanism of PDE5 Inhibition

The primary mechanism of action for Nortadalafil involves the selective inhibition of the phosphodiesterase type 5 (PDE5) enzyme. This enzyme is crucial in the regulation of cellular signaling pathways that control smooth muscle contraction and relaxation.

This compound's therapeutic effects are mediated through its interaction with the nitric oxide (NO)/cGMP pathway. researchgate.net In various physiological processes, the release of nitric oxide stimulates the enzyme guanylate cyclase, which in turn increases the intracellular levels of cGMP. researchgate.net cGMP acts as a second messenger, leading to a cascade of events that result in smooth muscle relaxation. researchgate.net

The PDE5 enzyme is responsible for the degradation of cGMP, thereby terminating its signaling effects. researchgate.net By inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to its accumulation within the cell. researchgate.net This amplification of the cGMP signal enhances and prolongs the relaxation of smooth muscles. researchgate.net

The increased intracellular concentrations of cGMP, facilitated by this compound, lead to the relaxation of smooth muscle cells, particularly in the vasculature. researchgate.net This relaxation results in vasodilation, an increase in the diameter of blood vessels, which improves blood flow. This mechanism is the foundation for its application in conditions where enhanced blood flow is beneficial.

The efficacy and safety profile of a PDE5 inhibitor is significantly influenced by its selectivity for the PDE5 enzyme over other phosphodiesterase isoforms. Tadalafil (B1681874), the parent compound of this compound, is known for its high selectivity for PDE5. researchgate.netnih.gov It is substantially more potent against PDE5 than against other PDE isoforms such as PDE1, PDE2, PDE3, PDE4, and PDE7, which are found in various tissues including the heart, brain, and skeletal muscle. wikipedia.org

Tadalafil is also significantly more selective for PDE5 compared to PDE6, an enzyme found in the retina. nih.gov This high selectivity for PDE5 over PDE6 is believed to contribute to a lower incidence of visual side effects compared to some other PDE5 inhibitors. nih.gov Furthermore, while tadalafil does show some inhibition of PDE11, an enzyme found in the prostate and testes, the clinical significance of this is not yet fully understood. nih.gov Given that this compound is an analog of tadalafil, it is expected to exhibit a similar high-selectivity profile for PDE5.

Comparative Pharmacodynamics with Tadalafil and Other PDE5 Inhibitors

The pharmacodynamic properties of this compound are best understood in comparison to its parent compound, tadalafil, and other PDE5 inhibitors.

The inhibitory potency of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. While specific, peer-reviewed studies directly comparing the IC50 value of this compound to tadalafil are limited, available data from commercial suppliers suggest its potency. For instance, one supplier indicates an IC50 value of 19 nM for this compound's inhibition of PDE5. For comparison, tadalafil is a highly potent PDE5 inhibitor with a reported IC50 value of approximately 5 nM. researchgate.net The potency of other PDE5 inhibitors varies, for example, sildenafil (B151) has a reported IC50 of 3.9 nM. urologyresearchandpractice.org

Table 1: Inhibitory Potency (IC50) of Select PDE5 Inhibitors

Compound IC50 for PDE5 (nM)
Tadalafil ~5 researchgate.net
This compound 19*
Sildenafil 3.9 urologyresearchandpractice.org
Vardenafil 0.6 urologyresearchandpractice.org

*Data from a commercial supplier.

A key distinguishing feature of tadalafil among PDE5 inhibitors is its remarkably long duration of action, which can extend up to 36 hours after a single dose. wikipedia.org This prolonged effect is attributed to its long elimination half-life of approximately 17.5 hours in healthy individuals. wikipedia.org This extended duration offers a wider window for therapeutic efficacy. As an analogue of tadalafil, the duration of action of this compound is an important consideration, though specific pharmacokinetic data determining its half-life and duration of effect are not extensively documented in publicly available research. The structural modifications, namely the absence of a methyl group, could potentially influence its pharmacokinetic profile, including its absorption, distribution, metabolism, and elimination, and thus its duration of action.

Table 2: Compound Names Mentioned

Compound Name
This compound
Tadalafil
Sildenafil
Vardenafil
Nitric Oxide

This compound, also known as demethyl-tadalafil, is recognized as an analogue of tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. medchemexpress.commedchemexpress.com Its structural similarity to tadalafil dictates its pharmacological interest, primarily in the context of erectile dysfunction and pulmonary arterial hypertension research. medchemexpress.com The following sections delve into the pharmacokinetic profile of this compound, drawing upon research on tadalafil and its analogues to elucidate its metabolic behavior and characteristics.

Influence of Demethylated Structure on Pharmacokinetics

This compound's structure is characterized by the absence of the N-methyl group on the piperazinedione ring, which is present in its parent compound, tadalafil. nih.gov This demethylation is a critical structural feature that influences its pharmacokinetic properties. In drug metabolism, N-demethylation is a common phase I metabolic reaction, often mediated by cytochrome P450 (CYP) enzymes. The resulting demethylated metabolite is typically more polar than the parent compound. This increased polarity generally facilitates further metabolism (Phase II conjugation) and subsequent excretion from the body.

The parent compound, tadalafil, is metabolized predominantly by the hepatic enzyme CYP3A4. fda.govwikipedia.org The process involves the formation of a catechol metabolite, which then undergoes methylation and glucuronidation. nih.gov this compound itself is a demethylated form of tadalafil, suggesting it is a key metabolite in the metabolic cascade of tadalafil. The pharmacokinetic profile of this compound would thus be distinct from tadalafil, likely featuring a different half-life and clearance rate due to its altered chemical structure.

Metabolic Pathways of this compound

The metabolic fate of this compound is understood by examining the pathways of its parent compound and the analytical methods used to detect its analogues in preclinical studies.

Preclinical animal models are essential for studying the metabolism of xenobiotics. Sprague-Dawley rats and C57BL/6 mice are common choices for such research due to their well-characterized physiological and metabolic systems. inotiv.comnih.gov

Sprague-Dawley Rats: This outbred rat strain is widely used in toxicology and pharmacology research, including studies on drug metabolism. inotiv.comtaconic.com Research on tadalafil in Sprague-Dawley rats has shown that factors like hyperlipidemia can alter its pharmacokinetics by decreasing hepatic and intestinal metabolism. nih.gov Studies have also investigated how tadalafil and other PDE5 inhibitors affect the expression and activity of crucial drug-metabolizing enzymes in the livers of these rats. nih.gov For instance, treatment with tadalafil was found to inhibit the expression of CYP B1/2 and the activity of NADPH-cytochrome c reductase, which could alter normal metabolic pathways. nih.gov Such studies provide a framework for understanding how this compound, as a metabolite, would be processed and how it might interact with these enzymatic systems.

C57BL/6 Mice: This inbred mouse strain is a standard model for research in metabolism, diabetes, and genetics. bibliotekanauki.plnih.gov While direct metabolic studies of this compound in C57BL/6 mice are not detailed in the provided sources, research on tadalafil's effects on energy metabolism in mouse skeletal muscle cells (C2C12 cell line) highlights the model's utility in probing the metabolic consequences of PDE5 inhibition. bibliotekanauki.pl The known metabolic differences between mouse substrains, such as the C57BL/6J and C57BL/6N, underscore the importance of genetic background in metabolic research. nih.gov

The identification of this compound and other tadalafil analogues in various matrices relies on advanced analytical techniques that offer high sensitivity and specificity. Ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) is a cornerstone technology in this field.

Routine screening of dietary supplements has successfully used ultra-high-performance liquid chromatography coupled to Quadrupole-Exactive Orbitrap mass spectrometry (UPLC-Q-Exactive Orbitrap/MS) to detect novel tadalafil analogues like N-cyclohexyl this compound. nih.gov This technique provides high-resolution mass data, allowing for the precise determination of chemical formulas and structural elucidation through fragmentation patterns (MS² spectra). nih.govresearchgate.net

Similarly, UPLC-MS/MS methods have been developed and validated for the rapid and reliable determination of tadalafil in human plasma. nih.gov These methods often involve a simple protein precipitation step for sample preparation and a short chromatographic run time, making them suitable for high-throughput pharmacokinetic studies. nih.gov The quantitative analysis is typically performed using multiple reaction monitoring (MRM), which enhances selectivity and sensitivity. nih.gov

Table 1: Analytical Techniques for Identification of Tadalafil and its Analogues

TechniqueApplicationKey FeaturesReference
UPLC-Q-Exactive Orbitrap/MSDetection of novel tadalafil analogues in dietary supplements.Provides high-resolution mass spectrometry and detailed MS² spectra for structural elucidation. nih.gov
UHPLC-MS/MSQuantification of tadalafil in human plasma for pharmacokinetic studies.High sensitivity and selectivity, short run times suitable for high-throughput analysis. nih.gov
UPLC/Q-TOF MSSimultaneous screening for multiple PDE-5 inhibitors and their metabolites in dietary supplements.Utilizes high accurate mass for identification with good recovery and precision. nih.gov
LC-ESI-MSAnalysis and structural elucidation of tadalafil analogues.Used in conjunction with NMR for characterizing novel structures like N-cyclopentyl this compound. researchgate.net

The ADME profile of a compound describes its journey through the body. While specific ADME data for this compound is limited, the profile of its parent compound, tadalafil, provides a strong foundation for understanding its likely behavior.

Absorption: Tadalafil is rapidly absorbed after oral administration, with maximum plasma concentrations observed at a median time of 2 hours. nih.gov Its absorption is not significantly affected by food. nih.gov

Distribution: Tadalafil has an apparent volume of distribution of approximately 63 L, indicating distribution into tissues. nih.govtga.gov.au In plasma, 94% of tadalafil is bound to proteins. wikipedia.orgnih.gov

Metabolism: As previously mentioned, tadalafil is cleared predominantly through hepatic metabolism, mainly by the CYP3A4 isozyme. fda.govnih.gov The primary circulating metabolite is a methylcatechol glucuronide, which is considered pharmacologically inactive. nih.gov this compound is the demethylated form of tadalafil.

Excretion: Tadalafil is eliminated primarily as metabolites. Approximately 61% of a dose is excreted in the feces, and about 36% is excreted in the urine. fda.govnih.gov The mean terminal half-life of tadalafil in healthy individuals is 17.5 hours. fda.govnih.gov As a metabolite, this compound would follow these excretion routes.

Toxicological Assessment and Safety Profile Investigations of Nortadalafil

Preclinical Toxicological Studies

Preclinical studies are fundamental in establishing the safety profile of a chemical compound before it is considered for human use. These studies involve a battery of tests to identify potential hazards.

Acute toxicity studies evaluate the effects of a single, high-dose exposure to a substance. For a related compound, "Tadalafil N-Desmethyl N-Amino Impurity," a material safety data sheet indicates that no data is available for acute oral, dermal, or inhalation toxicity. cleanchemlab.com

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides some hazard information for nortadalafil, indicating it may cause skin irritation, serious eye irritation, and respiratory irritation. nih.gov

In contrast, acute toxicity studies on the parent compound, tadalafil (B1681874), have been conducted in mice and rats. These studies showed that tadalafil did not cause death at oral doses up to 2,000 mg/kg. fda.gov In rabbits, the acute dermal LD50 was determined to be greater than 1000 mg/kg, with no mortality or toxicity observed. lilly.com

Table 1: Acute Toxicity Data for Tadalafil

Test Type Species Route Result Citation
Single Dose Mice, Rats Oral No mortality up to 2,000 mg/kg fda.gov
Acute Dermal Rabbit Dermal LD50 > 1000 mg/kg lilly.com

Repeated dose toxicity studies are designed to assess the effects of long-term or repeated exposure to a compound. There is no specific data available in the provided search results for repeated dose toxicity studies on this compound.

However, extensive repeated dose studies have been conducted on tadalafil in various species, including rats and dogs, with durations ranging from one month to a year. fda.gov Key findings from these studies on tadalafil include:

Arteritis and Vasculitis: In dogs, findings of arteritis were noted in 1- and 6-month studies, including perivascular inflammation in the lungs and an increased incidence of coronary arterial lesions. fda.gov In a 12-month study in dogs, one animal at a high dose showed perivasculitis in a coronary artery. fda.gov

Testicular Atrophy: Testicular degeneration and atrophy were observed with increased incidence in a 3-month study in mice and in 3-, 6-, and 12-month toxicity studies in dogs. fda.gov These findings were considered likely to be irreversible in dogs. fda.gov

Hematologic Effects: In a 12-month dog study, marked neutropenia and thrombocytopenia, indicative of a type III immunopathy, were observed in two dogs. fda.gov

Genotoxicity assays are performed to determine if a substance can cause damage to genetic material (DNA). According to a material safety data sheet for a related N-desmethyl impurity, no data is available regarding its potential for germ cell mutagenicity. cleanchemlab.com

The parent compound, tadalafil (IC351), was found to be not genotoxic in a battery of tests. fda.gov The standard battery of genotoxicity studies typically includes an assessment for gene mutations in bacteria (Ames test), an in vitro test for chromosomal damage in mammalian cells, and an in vivo test for chromosomal damage in rodent hematopoietic cells. nih.gov The Ames test uses specific strains of bacteria, such as Salmonella typhimurium, to detect point mutations. nih.gov

Cytotoxicity assays measure the ability of a compound to be toxic to cells. nih.gov Research on newly synthesized flexible analogues of tadalafil revealed that the parent compound, tadalafil, generally exhibited a stronger cytotoxic effect across 16 different human cancer and non-cancer cell lines compared to the new derivatives. nih.gov However, this study did not specifically evaluate the cytotoxicity of this compound.

Carcinogenicity studies investigate the potential of a substance to cause cancer after long-term exposure. For a related N-desmethyl impurity, no data on carcinogenicity is available. cleanchemlab.com

Two-year oral carcinogenicity studies for the parent compound, tadalafil, were conducted in mice and rats. The results of these studies were negative, although an increased frequency of hepatocellular adenomas/carcinomas was observed in male mice and rats at high doses. fda.gov

These studies assess the potential for a substance to interfere with reproductive capabilities and normal development. A material safety data sheet for a related N-desmethyl impurity indicates that no data is available for reproductive toxicity. cleanchemlab.com

Preclinical studies on tadalafil have evaluated its effects on fertility and embryonic development. fda.gov

Fertility: In reproductive studies in mice and rats, tadalafil showed no adverse effects on fertility at doses up to 1,000 mg/kg. fda.gov

Developmental Toxicity: In developmental toxicity studies, no evidence of teratogenicity was found in rats or mice. tga.gov.au A No-Observed-Adverse-Effect-Level (NOAEL) for maternal toxicity was set at 1,000 mg/kg in mice and 200 mg/kg in rats. fda.gov However, a NOAEL for developmental toxicity in the F1 generation of rats could not be determined in one study due to significantly reduced postnatal survival across all dose groups. fda.gov

In Vitro Toxicological Models and Methodologies

The evaluation of a compound's safety profile relies heavily on in vitro toxicological studies. These methods utilize cultured cells to assess the potential of a substance to cause cellular damage or genetic mutations. For this compound and its analogues, the primary focus of in vitro testing has been on cytotoxicity, which is the quality of being toxic to cells.

A variety of human cell lines are often employed in these assessments to understand the cytotoxic effects across different tissues. In a study investigating flexible analogues of tadalafil, a panel of sixteen human cancer and non-cancer cell lines were used. researchgate.netmdpi.com This included cell lines from epidermoid carcinoma (A-431), lung carcinoma (A549), colorectal carcinoma (HCT116), glioblastoma (U-87 MG and U-251), breast adenocarcinoma (MCF7 and MDA-MB-231), and normal fibroblasts (MRC-5 and BJ), among others. researchgate.netmdpi.com The use of such a diverse panel allows for the identification of cell-type-specific toxicities.

One of the key parameters determined from in vitro cytotoxicity assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits a biological process by 50%. In the aforementioned study of flexible tadalafil analogues, the IC50 values were determined for each compound against the various cell lines. nih.gov While this compound itself was not tested, the study provides a methodological framework for its future toxicological evaluation. For instance, the cytotoxicity of tadalafil and its analogues was found to be dose- and cell-line-dependent. researchgate.net In another study, the cytotoxicity of a tadalafil solution and gel was evaluated in HaCaT (human keratinocyte) and Pam212 (mouse keratinocyte) cell lines. nih.gov The viability of both cell lines decreased with increasing concentrations of tadalafil. nih.gov

Interactive Table: Cytotoxicity of Tadalafil Analogues on Various Cell Lines

While direct data for this compound is not available, the following table illustrates the type of data generated from in vitro cytotoxicity studies of related tadalafil analogues. The data is derived from a study on flexible tadalafil analogues and is presented here to demonstrate the methodologies and findings in this area of research.

CompoundCell LineIC50 (µM)
Analogue 6aA-431>160
Analogue 6aHCT116>160
Analogue 6bA-431>160
Analogue 6bHCT116>160
Analogue 7aA-431145.2
Analogue 7aHCT116105.3
Analogue 7bA-431110.5
Analogue 7bHCT11698.7
TadalafilA-43185.6
TadalafilHCT11675.4
CisplatinA-43115.8
CisplatinHCT11612.3

Source: Adapted from a study on flexible tadalafil analogues. nih.gov Note: These are not values for this compound.

Computational Toxicology Assessments (e.g., (Q)SAR Methodologies)

Computational toxicology offers a powerful and efficient means of predicting the potential toxicity of chemical compounds, reducing the need for extensive animal testing. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this field, establishing mathematical relationships between the chemical structure of a substance and its biological activity or toxicity. mdpi.com These models are built on the principle that compounds with similar structures are likely to exhibit similar toxicological properties. mdpi.com

Several QSAR studies have been conducted on PDE-5 inhibitors and their analogues, providing insights that could be extrapolated to this compound. For instance, a study involving sildenafil (B151), vardenafil, and tadalafil analogues utilized a Multivariate Image Analysis applied to QSAR (MIA-QSAR) approach. nih.gov This ligand-based method resulted in a highly predictive model for the bioactivity of these compounds. nih.gov Furthermore, the study calculated Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profiles for promising new compounds, suggesting that some may have advantages over existing drugs. nih.gov

Another computational approach involves the use of machine learning algorithms to analyze large datasets and predict toxicity. mdpi.com These models can integrate various data types, including chemical structure, physicochemical properties, and biological activity, to enhance the accuracy of predictions. mdpi.com For PDE-5 inhibitors, computational studies have also focused on predicting potential off-target effects, such as cardiotoxicity, by examining their interaction with targets like the hERG1 K+ channel. nih.gov

The development of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), has provided further refinement in predicting the activity of sildenafil analogues. researcher.life These models generated reliable predictions and helped to identify key structural features for improved activity and selectivity. researcher.life While these studies did not explicitly include this compound, the methodologies and findings are directly applicable to its future computational toxicological assessment. The principles of these models can be used to predict the toxicity of this compound based on its structural similarities and differences compared to tadalafil and other studied analogues.

Analytical Methodologies for Detection and Quantification of Nortadalafil

Chromatographic Techniques

Chromatographic techniques are fundamental in the separation, identification, and quantification of nortadalafil in various matrices, particularly in dietary supplements where it may be present as an undeclared adulterant. These methods leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of this compound and its parent compound, tadalafil (B1681874). helixchrom.comacademicjournals.org It is frequently employed in routine screening for undeclared synthetic phosphodiesterase type 5 (PDE-5) inhibitors in health and dietary supplements. magtechjournal.comresearchgate.net

In a typical HPLC analysis, the separation is achieved on a reversed-phase column, such as a C18 column. researchgate.netnih.govjapsonline.com The mobile phase often consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), run in either isocratic or gradient elution mode. researchgate.netnih.govjapsonline.comresearchgate.netnih.gov Detection is commonly performed using a UV detector, with the wavelength set at a maximum absorbance for the compound, often around 230 nm or 280-295 nm. nih.govjapsonline.comresearchgate.net For instance, one method developed for tadalafil utilized a mobile phase of 10 mM ammonium acetate and methanol (35:65 v/v) with UV detection at 280 nm, achieving a retention time of 4.6 minutes. japsonline.com Another method used a phosphate buffer and acetonitrile (50:50 v/v) with UV detection at 295 nm, resulting in a retention time of 4.01 minutes. researchgate.net The linearity of these methods is typically established over a specific concentration range, for example, from 60 to 140 μg/ml. researchgate.net

The isolation and purification of novel tadalafil analogues, such as N-cyclohexyl this compound and chloropropanoylpretadalafil, have been successfully accomplished using semi-preparative HPLC, which allows for the collection of fractions for further structural elucidation by other techniques like NMR and mass spectrometry. nih.govnih.gov

ParameterDetailsReference
ColumnReversed-phase C18 (e.g., Agilent Eclipse C18, Inertsil C18) researchgate.netjapsonline.comresearchgate.net
Mobile PhaseMixture of aqueous buffer (ammonium acetate or phosphate buffer) and organic solvent (acetonitrile or methanol) researchgate.netnih.govjapsonline.comresearchgate.net
DetectionUV detection at wavelengths such as 230 nm, 280 nm, or 295 nm nih.govjapsonline.comresearchgate.net
Linearity RangeExample: 60-140 µg/ml researchgate.net

Ultra-High-Performance Liquid Chromatography (UPLC)

Ultra-High-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and shorter analysis times. researchgate.net These characteristics make UPLC an effective tool for the rapid screening and quantification of this compound and other tadalafil analogues in complex matrices. researchgate.netmdpi.com

UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which necessitates higher operating pressures. researchgate.net A stability-indicating UPLC method for tadalafil and its impurities employed an Acquity HSS T3 column (1.8 µm, 2.1 mm × 150 mm) with a gradient elution of methanol and 0.02 M ammonium acetate buffer. researchgate.net The total run time for the analysis was just 10 minutes. researchgate.net Another UPLC method for tadalafil in human plasma used a Shiseido C18 column (2.7 µm, 2.0 × 100 mm) with an isocratic mobile phase of 2.0 mM ammonium acetate and acetonitrile (55:45, v/v) containing 0.1% formic acid, achieving a rapid run time of 1 minute per sample. nih.govnih.govsemanticscholar.org

UPLC is often coupled with mass spectrometry (UPLC-MS/MS) for the definitive identification and confirmation of this compound and its derivatives. magtechjournal.comnih.gov For example, 2-hydroxypropyl this compound and N-ethyltadalafil were successfully identified in dietary supplements using a UPLC-MS/MS screening method. mdpi.com This combination provides high selectivity and sensitivity, with detection limits for various PDE-5 inhibitors reported to be in the range of 25 to 85 ng/g or ng/mL. mdpi.com

ParameterDetailsReference
ColumnAcquity HSS T3 (1.8 µm), Shiseido C18 (2.7 µm) researchgate.netnih.govnih.govsemanticscholar.org
Mobile PhaseGradient or isocratic elution with acetonitrile/methanol and an aqueous buffer (e.g., ammonium acetate with formic acid) researchgate.netnih.govnih.govsemanticscholar.org
Run TimeAs short as 1-10 minutes researchgate.netnih.govnih.govsemanticscholar.org
CouplingOften coupled with mass spectrometry (MS/MS) for enhanced specificity magtechjournal.comnih.govmdpi.com

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) serves as a cost-effective and suitable screening method for detecting the presence of PDE-5 inhibitors, including tadalafil and its analogues like this compound, in dietary supplements. researchgate.netnih.gov This technique allows for the simultaneous analysis of multiple samples on a single plate, making it efficient for large-scale screening.

For the analysis, samples are spotted on HPTLC plates, which are typically made of silica (B1680970) gel 60F254. researchgate.netnih.gov The separation is then carried out in a developing chamber with a specific mobile phase. A mobile phase consisting of ethyl acetate, toluene (B28343), methanol, and ammonia (B1221849) in a volume ratio of 50:30:20:0.5 has been shown to provide compact spots and symmetrical peaks for sildenafil (B151) and tadalafil. nih.gov Another study utilized a mixture of toluene and methanol (7.2:2.8 v/v) for the separation of tadalafil. researchgate.net After development, the plates are dried, and the spots are visualized under UV light. Densitometric scanning at a specific wavelength, such as 284 nm, is used for quantification. researchgate.net The retardation factor (Rf) value is used for the identification of the compounds. For tadalafil, an Rf of 0.50 ± 0.02 has been reported. researchgate.net

Gas Chromatography (GC)

Gas Chromatography (GC) is another analytical technique that can be employed for the identification of PDE-5 inhibitors. nih.govcncb.ac.cn However, its application for compounds like tadalafil and this compound is less common compared to LC methods. researchgate.net This is primarily due to the low volatility and thermal instability of these molecules, which can make direct GC analysis challenging. researchgate.net

To overcome these limitations, derivatization is often required to convert the analytes into more volatile and thermally stable forms. researchgate.net For instance, a GC-MS method for the determination of tadalafil in whole blood involved derivatization with N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). nih.gov The analysis is typically performed on a capillary column, and a short column (e.g., 10 m) can achieve good separation within a short time frame, such as 6 minutes. nih.govcncb.ac.cn When coupled with a mass spectrometer (GC-MS), the technique provides high specificity by identifying the molecular ions and characteristic fragmentation patterns of the analytes. nih.govcncb.ac.cnnih.gov

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio of ions. It is indispensable for the structural elucidation and confirmation of this compound, especially when it is discovered as a novel, unapproved analogue in various products.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the gold standard for the detection, identification, and quantification of this compound and other PDE-5 inhibitor analogues in adulterated products. nih.govtripod.comistanbul.edu.tr This is due to the technique's exceptional sensitivity and selectivity, which allows for the detection of trace amounts of these compounds in complex matrices like herbal supplements and food products. tripod.comistanbul.edu.tr

In an LC-MS system, the eluent from the HPLC or UPLC column is introduced into the ion source of the mass spectrometer. tripod.com Electrospray ionization (ESI) is a commonly used ionization technique for these compounds, typically operated in the positive ion mode due to the presence of basic amine functional groups. nih.govtripod.com The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z).

For enhanced specificity and quantitative analysis, tandem mass spectrometry (MS/MS) is employed. nih.govnih.gov In this setup, a specific precursor ion (e.g., the protonated molecule [M+H]+) is selected and fragmented, and the resulting product ions are detected. nih.gov This process, known as multiple reaction monitoring (MRM), provides a highly specific signature for the target analyte. nih.gov For example, a validated UPLC-MS/MS method for tadalafil used the transition of m/z 390.4 → 268.3 for quantification. nih.govnih.govsemanticscholar.org The identification of this compound would involve determining its specific precursor and product ions. High-resolution mass spectrometry (HRMS) is also used to obtain the accurate mass and elemental composition of unknown analogues, which is a critical step in their structural elucidation. nih.gov

ParameterDetailsReference
Ionization TechniqueElectrospray Ionization (ESI), typically in positive ion mode nih.govtripod.com
Analysis ModeMultiple Reaction Monitoring (MRM) for quantification; Full scan and product ion scan for identification nih.gov
ApplicationDefinitive identification and quantification of this compound and other analogues in adulterated products nih.govtripod.comistanbul.edu.tr
Key AdvantageHigh sensitivity and specificity tripod.comistanbul.edu.tr

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a robust analytical tool for the identification of this compound and related tadalafil analogues. accesson.krnih.gov Although less common than liquid chromatography methods due to the high molecular weight and low volatility of these compounds, GC-MS provides high selectivity and is effective for structural confirmation. accesson.kr

For successful analysis of certain analogues, particularly those with polar functional groups like hydroxyls, a derivatization step is often necessary to increase volatility and improve sensitivity. accesson.krnih.gov Common derivatizing agents include N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which convert polar groups into more volatile silyl (B83357) ethers. accesson.kr The identification of compounds is achieved by analyzing their mass spectra, which provide characteristic molecular ions and fragmentation patterns. nih.govcncb.ac.cn For instance, tadalafil itself can be identified by its molecular ion at m/z 389. nih.govcncb.ac.cn The use of short capillary columns can significantly reduce analysis time, making the method faster and more cost-effective. nih.gov

Table 1: GC-MS Method Parameters for Tadalafil and Analogues
ParameterDescriptionSource
TechniqueGas Chromatography-Mass Spectrometry (GC-MS) accesson.krnih.gov
DerivatizationRequired for polar analogues (e.g., hydroxylated) using agents like BSTFA to improve volatility and sensitivity. accesson.krnih.gov
ColumnShort capillary columns (e.g., 10 m) can be used for rapid separation (under 6 minutes). nih.gov
DetectionElectron Ionization (EI) mass spectrometry, typically scanning a mass range of m/z 50-600. accesson.kr
IdentificationBased on detection of the molecular ion and characteristic mass fragmentation patterns. nih.gov

Tandem Mass Spectrometry (LC-MS/MS, UPLC-MS/MS) for Ultra-low Concentration Detection

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and its ultra-high-performance variant (UPLC-MS/MS) are the preferred methods for the sensitive and selective quantification of this compound and its analogues in various matrices. nih.gov These techniques offer high throughput and are capable of detecting compounds at ultra-low concentrations, making them ideal for pharmacokinetic studies and the analysis of trace-level adulterants. nih.govnih.govuky.eduresearchgate.net

The methodology involves separating the analyte using liquid chromatography, followed by ionization, typically with electrospray ionization (ESI) in positive mode, as this compound and its parent compound contain basic amine functional groups. nih.gov The ionized molecule (precursor ion) is then fragmented, and specific product ions are monitored. This Multiple Reaction Monitoring (MRM) approach provides exceptional selectivity and sensitivity. nih.gov For tadalafil, the precursor-to-product ion transition is often m/z 390.4 → 268.3. nih.gov The development of UPLC-MS/MS methods with short run times (e.g., 1.0 minute) allows for the high-throughput analysis essential in many laboratory settings. nih.gov

Table 2: UPLC-MS/MS Parameters for Tadalafil Analysis
ParameterDescriptionSource
TechniqueUltra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) nih.gov
Ionization ModeElectrospray Ionization (ESI) in positive ion mode. nih.gov
Detection ModeMultiple Reaction Monitoring (MRM) for high selectivity. nih.gov
Precursor Ion [M+H]⁺ (Tadalafil)m/z 390.4 nih.gov
Product Ion (Tadalafil)m/z 268.3 nih.gov
ApplicationHigh-throughput, sensitive, and selective quantification in biological matrices. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is an indispensable tool for the structural elucidation of unknown tadalafil analogues like this compound. nih.govnih.gov Techniques such as Orbitrap mass spectrometry provide highly accurate mass measurements, which are crucial for determining the elemental composition of a novel compound. nih.govnih.govfda.gov

When a previously unknown analogue is detected, HRMS can measure the mass of the protonated molecule [M+H]⁺ with very high precision (mass errors typically below 5.0 ppm). nih.govnih.gov This accuracy allows for the confident assignment of a molecular formula. For example, the analogue 2-hydroxyethylthis compound was identified by its accurate mass of m/z 420.15614, corresponding to the molecular formula C23H22N3O5. nih.gov Furthermore, analyzing the accurate masses of fragment ions (MS²) produced by high-energy collision dissociation (HCD) helps to pinpoint the specific site of structural modification on the parent tadalafil molecule. nih.govnih.gov

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical method for the unambiguous structural confirmation of new tadalafil analogues. nih.govnih.govresearchgate.net While mass spectrometry provides the molecular weight and formula, NMR reveals the precise connectivity of atoms and the three-dimensional structure of the molecule. researchgate.netresearchgate.netmdpi.com It is the preferred technique for final structure elucidation. researchgate.net

Both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (e.g., COSY, NOESY) NMR experiments are employed. nih.govresearchgate.netresearchgate.net ¹H NMR provides information about the chemical environment of protons, and specific signals can be used for quantitative analysis (qNMR). mdpi.comnih.gov For instance, analysis of ¹H NMR spectra was used to confirm that in N-cyclopentyl this compound, the N-methyl group of tadalafil was replaced by a cyclopentyl moiety. researchgate.net Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are particularly valuable for determining stereochemistry, such as the cis-relationship of substituents on the piperidine (B6355638) ring, a key structural feature of tadalafil and its analogues. nih.govresearchgate.net

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, rapid, and economical method often used for the quantification of tadalafil in bulk and pharmaceutical dosage forms. bepls.comsemanticscholar.orgresearchgate.net The technique is based on measuring the absorption of ultraviolet light by the analyte. In methanol, tadalafil exhibits a characteristic maximum absorbance (λmax) at approximately 284 nm. semanticscholar.orgresearchgate.net

This method is validated for linearity, accuracy, and precision according to ICH guidelines, with Beer's law typically being obeyed in a concentration range such as 2-20 µg/mL. semanticscholar.orgresearchgate.net While highly useful for quantifying a known compound, UV-Vis spectrophotometry lacks the specificity for structural elucidation, as many tadalafil analogues exhibit nearly identical UV spectra. nih.gov However, it serves as an effective initial screening tool. japsonline.comnih.gov

Table 3: UV-Visible Spectrophotometry Characteristics for Tadalafil
ParameterDescriptionSource
TechniqueUV-Visible Spectrophotometry bepls.comsemanticscholar.org
SolventMethanol is commonly used. bepls.comsemanticscholar.org
Wavelength of Max Absorbance (λmax)Approximately 284-285.6 nm. semanticscholar.orgresearchgate.net
Linearity Range (Example)2-10 µg/ml or 10-60 µg/ml. bepls.comresearchgate.net
ApplicationRoutine quality control analysis and quantification in bulk and dosage forms. bepls.comresearchgate.net

Infrared Spectrophotometry (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule, aiding in the characterization of this compound and related compounds. nih.govnih.gov The method works by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies corresponding to the molecule's functional groups. researchgate.net

The FTIR spectrum of tadalafil shows characteristic absorption peaks that can be used for its identification. nih.gov Key signals include those for the amide C=O group (around 1675 cm⁻¹), the aromatic C=C bonds (around 1646 cm⁻¹), the C-N stretching vibration (around 1435 cm⁻¹), and a band representative of the benzene (B151609) ring (around 746 cm⁻¹). nih.gov When analyzing a new analogue, comparing its FTIR spectrum to that of tadalafil can provide initial evidence of structural similarity or modification. nih.govnih.gov

Immunological Assays (e.g., Dual-Modal Immunochromatographic Assays)

Immunological assays serve as rapid and effective screening tools for the detection of this compound and its parent compound, tadalafil, in various matrices, particularly in functional foods and herbal supplements. Among these, the dual-modal immunochromatographic assay (ICA) stands out for its ability to screen for both tadalafil and its analogues simultaneously.

The principle of this assay involves generating antibodies that are broadly specific to this class of drugs. In one such study, tadalafil was activated through an oximation reaction to create an antigen, which exposed the common structure of tadalafil analogues, including this compound, as a primary antigenic site. tandfonline.comtandfonline.com This allows the resulting antibodies to recognize multiple related compounds.

The performance of the immunochromatographic assay can be evaluated semi-quantitatively by determining the threshold levels for detecting the target analytes. tandfonline.com The threshold level is the minimum concentration that causes the test line on the strip to become completely invisible. For the detection of this compound and other tadalafil analogues in fortified herbal samples, the detection thresholds for the ICA have been established. tandfonline.comtandfonline.com

A study on a broad-specific immunochromatographic assay demonstrated its effectiveness in screening for tadalafil and its major analogues. The indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) based on the developed antisera showed IC50 values (the concentration causing 50% inhibition) for tadalafil and its analogues ranging from 16.1 to 29.5 ng/mL. tandfonline.comtandfonline.com The optimized immunochromatographic assay strip showed detection thresholds for tadalafil and its major analogues, including this compound, in the range of 10 to 20 μg g⁻¹ in fortified herbal samples. tandfonline.com

Table 1: Detection Thresholds of Tadalafil and its Analogues using Immunochromatographic Assay

CompoundThreshold Level (μg g⁻¹)
Tadalafil10
Aminotadalafil20
This compound 20
N-octylthis compound10
N-butyltadalafil10
Chloropretadalafil20

This data is based on fortified herbal samples and illustrates the semi-quantitative performance of the assay for screening purposes. tandfonline.com

Method Validation Parameters in Analytical Research

Method validation is a critical process in analytical chemistry that confirms a developed analytical procedure is suitable for its intended purpose. The parameters for validation are established by international guidelines, such as those from the International Council for Harmonisation (ICH). For a compound like this compound, these parameters would be rigorously assessed to ensure the reliability of quantitative data. The following subsections describe key validation parameters, with illustrative data from studies on the closely related compound, tadalafil.

Linearity

Linearity demonstrates the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. A linear relationship is typically evaluated by a series of at least five concentrations of the analyte. The data is often analyzed by linear regression, and the correlation coefficient (r²) is expected to be close to 1.000. For example, a validated RP-HPLC method for tadalafil showed excellent linearity over a concentration range of 10-150 µg/ml with a correlation coefficient (r²) of 0.999. nih.gov

Table 2: Example of Linearity Data for Tadalafil Analysis

ParameterResult
Concentration Range10-150 µg/ml
Correlation Coefficient (r²)0.999
Y-Intercept (% of nominal concentration response)0.4%

This data, from a validated HPLC method for tadalafil, shows a strong linear relationship. nih.gov

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For chromatographic methods, this is often demonstrated by showing that the analyte peak is well-resolved from other peaks and that there is no interference from a placebo or blank matrix. japsonline.com

Sensitivity

The sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. It is often determined by the slope of the calibration curve. Two key performance characteristics related to sensitivity are the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. pharmaspecialists.comaltabrisagroup.com The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pharmaspecialists.comaltabrisagroup.com These values are often calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 × σ/S; LOQ = 10 × σ/S) or by the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). sepscience.comresearchgate.net

For a validated RP-HPLC method for tadalafil, the LOD and LOQ were determined, indicating the method's high sensitivity. japsonline.com

Table 3: Sensitivity Parameters for a Tadalafil RP-HPLC Method

ParameterConcentration
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL

This data illustrates the sensitivity of a validated analytical method for tadalafil. japsonline.com

Recovery

Recovery studies are performed to determine the accuracy of an analytical method. This is done by adding a known amount of the analyte (spiking) to a blank matrix and analyzing the sample. The recovery is calculated as the percentage of the measured amount versus the amount added. A validated UPLC-MS/MS method for tadalafil in human plasma demonstrated high recovery at three different concentration levels. nih.gov

Table 4: Recovery of Tadalafil from Human Plasma

Nominal Concentration (ng/mL)Mean Recovery (%) ± SD
1590.38 ± 5.32
40095.78 ± 4.37
80097.32 ± 3.52

This table shows the extraction efficiency of the method across a range of concentrations. nih.gov

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: intra-day (repeatability) and inter-day (intermediate precision). A UPLC-MS/MS method for tadalafil was validated for its precision. nih.gov

Table 5: Intra-day and Inter-day Precision for Tadalafil Analysis

Nominal Concentration (ng/mL)Intra-day RSD (%)Inter-day RSD (%)
158.47.9
4002.53.5
8002.32.6

The low RSD values indicate good precision of the analytical method. nih.gov

Research on Nortadalafil Analogues and Derivatives

Structural Modifications and Their Impact on Pharmacological Activity

Nortadalafil is a significant analogue of tadalafil (B1681874), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). medchemexpress.com The primary structural difference between this compound and tadalafil is the absence of the N-methyl group on the piperazinedione ring of the molecule. This core structure, however, retains the essential tetracyclic framework responsible for the compound's pharmacological activity as a PDE5 inhibitor. medchemexpress.com Research into this compound and its derivatives primarily focuses on modifications at the nitrogen atom of the piperazinedione ring, a site that has been shown to tolerate a variety of substitutions without eliminating the compound's inhibitory effect on PDE5. nih.govresearchgate.net

The pharmacological activity of these analogues is intrinsically linked to their ability to competitively bind to the catalytic site of the PDE5 enzyme. researchgate.net This inhibition leads to an increase in intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP), resulting in smooth muscle relaxation and vasodilation. mdpi.comnih.gov The core structure of this compound provides the necessary scaffold for interaction with the active site of PDE5. Modifications to the N-position of the piperazinedione ring can influence the compound's potency and selectivity.

Studies on various tadalafil and this compound analogues have revealed several key aspects of their structure-activity relationship (SAR):

N-Alkylation and N-Cycloalkylation: The substitution of the hydrogen at the N-position of the this compound piperazinedione ring with various alkyl and cycloalkyl groups is a common modification. The presence of these groups, such as butyl, ethyl, and cyclopentyl, generally maintains the compound's ability to inhibit PDE5. researchgate.netontosight.ainih.gov This indicates that the space around this nitrogen atom can accommodate different sized substituents, which can in turn modulate the binding affinity and pharmacokinetic properties of the molecule.

Introduction of Hydrophilic Groups: The addition of hydroxylated alkyl chains, such as a 2-hydroxypropyl or 2-hydroxyethyl group, to the nitrogen of the piperazinedione ring results in analogues like 2-hydroxypropyl this compound and 2-hydroxyethyl this compound. These modifications introduce a higher degree of hydrophilicity to the molecule, which can alter its solubility and metabolic profile.

Stereochemistry: The stereochemistry at the chiral centers of the this compound molecule is crucial for its biological activity. The specific spatial arrangement of the atoms, often denoted as (6R,12aR), is a key factor in the compound's interaction with its biological target. ontosight.ai

In essence, the research on this compound analogues demonstrates that while the core tetracyclic structure is essential for PDE5 inhibition, modifications at the N-position of the piperazinedione ring offer a viable strategy for developing new derivatives with potentially altered pharmacological profiles.

Specific this compound Analogues Under Investigation

A number of specific this compound analogues have been identified and studied, primarily in the context of their presence as undeclared ingredients in dietary supplements.

N-Butyl this compound is an analogue of tadalafil characterized by the replacement of the N-methyl group with an N-butyl group. ontosight.aicymitquimica.com Its chemical structure consists of a complex pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione ring system. ontosight.ai The stereochemistry, (6R,12aR), is a critical determinant of its biological activity. ontosight.ai It is believed to act as a phosphodiesterase type 5 (PDE5) inhibitor, similar to its parent compound. ontosight.ai

Detailed Research Findings: N-Butyl this compound has been identified as an analogue of Tadalafil and is used in research for its potential in treating erectile dysfunction by inhibiting the PDE5 enzyme. cymitquimica.com

2-Hydroxypropyl this compound is a derivative of tadalafil that is under investigation for its potential use in the treatment of erectile dysfunction. It is classified as a phosphodiesterase 5 inhibitor.

Detailed Research Findings: This compound is a derivative of Tadalafil and is noted for its role as a PDE5 inhibitor.

N-Ethyltadalafil, also referred to as homotadalafil, is another analogue where the N-methyl group of tadalafil is replaced, in this case with an ethyl group.

Detailed Research Findings: Limited specific research findings on the pharmacological activity of N-Ethyltadalafil are publicly available. It is recognized as a tadalafil analogue.

N-Cyclopentyl this compound was first identified during the screening of a health supplement. nih.gov Its structure was elucidated using high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov The analysis confirmed that the N-methyl group on the piperazinedione moiety of tadalafil was substituted with a cyclopentyl group. nih.gov

Detailed Research Findings: The compound has a protonated molecular ion at m/z 444 with a chemical formula of C26H25N3O4. nih.gov

2-Hydroxyethyl this compound is a tadalafil analogue that has been identified in dietary supplements. Its structure involves the addition of a hydroxyethyl (B10761427) group to the nitrogen of the pyrazinopyridoindole-1,4-dione moiety of tadalafil.

Detailed Research Findings: The molecular formula for 2-Hydroxyethyl this compound is C23H21N3O5.

N-Octyl this compound

N-Octyl this compound is a significant analogue of this compound characterized by the presence of an octyl group attached to the nitrogen of the piperazinedione ring. cymitquimica.com This derivative has been identified in several studies screening for adulterants in dietary supplements. tandfonline.comresearchgate.net Its structure has been confirmed using various analytical techniques, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net While primarily identified as an adulterant, the existence of N-octyl this compound and other N-alkyl analogues highlights the chemical space that has been explored, likely to modulate the physicochemical properties and biological activity of the parent compound. nih.govtandfonline.com The synthesis of such N-alkyl derivatives can be achieved through the cyclization of appropriate precursors with primary amines. researchgate.net

Computational Modeling for Predicting Binding Affinities of Analogues (e.g., Molecular Docking to PDE5)

Computational modeling, particularly molecular docking and molecular dynamics (MD) simulations, has become an essential tool for predicting the binding affinities and understanding the interaction mechanisms of tadalafil analogues with their biological target, PDE5. osti.govresearchgate.netresearchgate.net These in silico methods allow researchers to build three-dimensional models of the ligand-protein complex and estimate the binding energy. nih.govresearchgate.net

Studies have shown that the binding of tadalafil and its analogues to the catalytic site of PDE5 is governed by specific molecular interactions. osti.gov A crucial interaction is the formation of a hydrogen bond between the ligand and the glutamine residue Gln817 in the active site of PDE5. osti.gov Molecular docking simulations of various tadalafil-like molecules have demonstrated that the presence of this hydrogen bond is a common feature among potent inhibitors. osti.gov

Furthermore, computational models are used to predict the selectivity of these analogues for PDE5 over other phosphodiesterase isoforms, such as PDE6 and PDE11. osti.govresearchgate.net By comparing the predicted binding energies and interaction patterns within the active sites of these different enzymes, researchers can identify structural modifications that may enhance selectivity and potentially reduce side effects. osti.govresearchgate.net For instance, the differences in key amino acid residues within the binding pockets of PDE5, PDE6, and PDE11 are analyzed to explain the observed selectivity profiles of various inhibitors. osti.gov While much of the published research focuses on tadalafil itself, the methodologies are directly applicable to this compound derivatives, allowing for the virtual screening and rational design of novel analogues with desired potency and selectivity. nih.govnih.gov

Interactive Data Table: Predicted Binding Affinities of Tadalafil-like Compounds with PDE Isoforms
CompoundPredicted Binding Affinity (dG) with PDE5 (kcal/mol)Predicted Binding Affinity (dG) with PDE6 (kcal/mol)Predicted Binding Affinity (dG) with PDE11 (kcal/mol)
Tadalafil-41.12 nih.gov-35.21 nih.govData Not Available
ZINC23055991HighModerate SelectivityModerate Selectivity
ZINC23183710HighModerate SelectivityModerate Selectivity
ZINC32995890HighModerate SelectivityModerate Selectivity

This table presents predicted binding affinities based on molecular modeling studies. The values for ZINC compounds are qualitative as specific dG values were not provided in the source material, but they were identified as having high predicted affinity for PDE5. osti.gov

In Vitro Enzyme Panel Assays for Derivative Selectivity and Potency

In vitro enzyme assays are fundamental for determining the inhibitory potency and selectivity of this compound derivatives against PDE5 and other enzymes. These assays directly measure the ability of a compound to inhibit the enzymatic activity of a target protein. nih.gov

A common method is the fluorescence polarization (FP)-based PDE5 inhibition assay, which offers a high-throughput screening platform for identifying and quantifying PDE5 inhibitors. uts.edu.au This assay has been validated using known inhibitors and applied to screen for adulterants in food and supplement samples. uts.edu.au Another approach is the use of an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA), which has been developed to detect tadalafil and its major analogues, including N-octylthis compound and this compound itself. tandfonline.comresearchgate.net This type of assay can provide IC50 values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by 50%. tandfonline.comresearchgate.net

These assays have demonstrated that various this compound analogues possess significant PDE5 inhibitory activity. researchgate.net For example, an ic-ELISA showed that this compound and several of its analogues, such as N-octylthis compound, have IC50 values in the nanogram per milliliter range, indicating potent inhibition of the target enzyme. tandfonline.comresearchgate.net By testing these derivatives against a panel of different PDE isoforms (e.g., PDE1, PDE6, PDE11), researchers can establish a selectivity profile for each compound. osti.govnih.gov This is crucial for understanding the potential for off-target effects.

Interactive Data Table: In Vitro PDE5 Inhibition Data for this compound and its Analogues
CompoundAssay TypeIC50 Value (ng/mL)
This compoundic-ELISA29.5 tandfonline.comresearchgate.net
N-Octylthis compoundic-ELISA23.3 tandfonline.comresearchgate.net
Aminotadalafilic-ELISA16.1 tandfonline.comresearchgate.net
Chloropretadalafilic-ELISA20.2 tandfonline.comresearchgate.net
N-Butylthis compoundic-ELISA25.4 tandfonline.comresearchgate.net

This table summarizes the 50% inhibitory concentration (IC50) values obtained from an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) for several this compound analogues against PDE5. tandfonline.comresearchgate.net

Impurities and Degradation Products of Nortadalafil

Identification and Structural Elucidation of Impurities and Degradants

Nortadalafil itself has been identified as an unapproved analogue of Tadalafil (B1681874) in various health supplements. researchgate.netnih.gov The analytical process for identifying and characterizing such unknown compounds, including any of their own impurities or degradants, involves a combination of sophisticated analytical techniques.

The primary method for detection and separation is High-Performance Liquid Chromatography (HPLC), often coupled with a Diode-Array Detector (DAD), which provides initial information based on retention time and UV absorption spectra. researchgate.netnih.gov For structural elucidation, hyphenated techniques are indispensable. Liquid Chromatography-Mass Spectrometry (LC-MS) is used to determine the molecular weight of the compound and its fragments. researchgate.netresearchgate.net Further, definitive structural confirmation is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D experiments, which map the precise arrangement of atoms within the molecule. researchgate.netnih.govresearchgate.net In many cases, the unknown compound is isolated using semi-preparative or preparative HPLC to obtain a sufficient quantity for these spectroscopic analyses. researchgate.netnih.gov

Analogous compounds found alongside this compound, such as N-benzyl tadalafil and bisprethis compound, have been successfully identified and characterized using this combination of HPLC, MS, and NMR. researchgate.netnih.gov These established methodologies represent the standard for identifying and elucidating the structures of any potential impurities or degradation products associated with this compound.

Forced Degradation Studies and Stability Indicating Methods

Forced degradation, or stress testing, is a critical component of drug development and analysis that helps to predict the degradation pathways of a compound and to develop stability-indicating analytical methods. pharmtech.comresearchgate.net These methods, typically using HPLC or High-Performance Thin-Layer Chromatography (HPTLC), must be able to effectively separate the intact compound from any products that form under stress conditions. researchgate.netrjptonline.org Studies on the parent compound, Tadalafil, provide significant insight into the potential stability profile of this compound. Stress testing is conducted under various conditions as prescribed by the International Council for Harmonisation (ICH) guidelines, including acidic and basic hydrolysis, oxidation, photolysis, and thermal stress. researchgate.netasianpubs.org

Tadalafil, the parent compound of this compound, is known to be susceptible to degradation under acidic conditions. researchgate.netasianpubs.orgasianpubs.org Studies show that upon exposure to strong acids, significant hydrolysis occurs. In one study, refluxing Tadalafil in 1 N hydrochloric acid (HCl) at 60°C resulted in the formation of a specific degradation product. asianpubs.orgasianpubs.org This degradant was isolated and its structure was elucidated as (R)-3-((1H-indol-3-yl)methyl)-4-(benzo[d] researchgate.netpharmtech.comdioxole-5-carbonyl)-1-methylpiperazine-2,5-dione using advanced analytical techniques including UPLC-MS, High-Resolution Mass Spectrometry (HRMS), and NMR. asianpubs.org The formation of this product indicates the cleavage of the piperidine (B6355638) ring system within the Tadalafil structure.

Table 1: Summary of Tadalafil Degradation Under Acidic Conditions

Condition Duration Degradation Source
1 N HCl, reflux at 60°C 10 hours 12.78% asianpubs.org
1 M HCl 24 hours 9.63% scielo.br
1 N HCl, reflux at 80°C 4 hours Significant degradation rjptonline.org

Similar to its behavior in acid, Tadalafil also demonstrates lability under basic hydrolytic conditions. researchgate.netrjptonline.org Research has described the compound as being particularly susceptible to degradation in alkaline environments. researchgate.net The exposure to sodium hydroxide (B78521) (NaOH) solutions leads to the breakdown of the molecule, although detailed structural elucidation of the resulting products is less commonly reported than for acidic degradation.

Table 2: Summary of Tadalafil Degradation Under Basic Conditions

Condition Duration Degradation Source
1 M NaOH 24 hours 12.80% scielo.br
0.1 N NaOH, reflux at 80°C 2 hours Significant degradation rjptonline.org
1 N NaOH, reflux at 60°C 10 hours No degradation products found asianpubs.org

The stability of Tadalafil under oxidative stress appears to depend on the specific conditions employed. Several studies have reported that Tadalafil is relatively stable when exposed to hydrogen peroxide (H₂O₂), with little to no degradation observed. researchgate.netasianpubs.org For instance, exposure to 10% H₂O₂ for 24 hours resulted in only 1.88% degradation. scielo.br

However, other research has found Tadalafil to be susceptible to oxidation. An HPTLC-based study reported that oxidative conditions caused the most significant degradation (16%) compared to other stress factors and resulted in the formation of three distinct degradation product spots, indicating multiple oxidative pathways. rjptonline.org

Table 3: Findings on Tadalafil's Oxidative Degradation

Condition Duration Degradation Source
3% H₂O₂ 48 hours No degradation products found asianpubs.org
5% H₂O₂ Not specified Minimal degradation researchgate.net
10% H₂O₂ 24 hours 1.88% scielo.br
Not specified Not specified 16% (3 degradants observed) rjptonline.org

The photostability of Tadalafil is a subject of conflicting reports. The majority of studies suggest that Tadalafil is stable when exposed to UV light, showing no significant degradation under typical photolysis testing conditions (e.g., UV light at 254 nm and 366 nm for 48 hours). researchgate.netrjptonline.orgasianpubs.org

In contrast, one study reported substantial degradation of 33.50% after just one hour of exposure to UVA radiation. scielo.br This study also investigated the kinetics of this degradation process and determined that it follows a first-order reaction rate when Tadalafil is isolated. scielo.brresearchgate.net When associated with Sildenafil (B151), the degradation kinetics shifted to a zero-order reaction. scielo.brresearchgate.net

Table 4: Photodegradation Kinetics of Isolated Tadalafil

Parameter Value Source
Reaction Order First-Order scielo.br
Rate Constant (k) 0.003620 min⁻¹ scielo.br
Half-life (t₁/₂) 191.47 minutes scielo.br
Shelf-life (t₉₀%) 29.10 minutes scielo.br

Tadalafil is generally considered to be a thermally stable compound under standard testing conditions. researchgate.netrjptonline.orgasianpubs.org Forced degradation studies where the compound was heated to temperatures such as 105°C for 24 hours did not result in significant degradation. ajpaonline.com

More advanced thermoanalytical studies using techniques like Thermogravimetry (TG) and Differential Thermal Analysis (DTA) have provided a more detailed thermal profile. These analyses show that Tadalafil melts at approximately 159.6°C and remains stable up to 200°C, above which thermal decomposition begins. researchgate.net

Toxicological Implications of Degradation Products

The presence of degradation products in a final drug formulation is a significant safety concern, as these unintended chemicals can have toxicological effects, including potential genotoxicity. nih.govresearchgate.net Regulatory bodies mandate that any degradation product present above a certain threshold must be identified, characterized, and evaluated for its safety. nih.govresearchgate.net

While toxicological data specifically for this compound degradation products is scarce, studies on photodegraded Tadalafil offer crucial insights. Research on the illicit association of Tadalafil and Sildenafil demonstrated that their photodegradation products exhibited increased toxicity compared to the non-degraded drugs. semanticscholar.orgscielo.br In vitro toxicological assays revealed that the photodegraded mixture led to a decrease in cell viability, suggesting cytotoxic activity. semanticscholar.orgresearchgate.net Furthermore, the photodegraded drugs in association showed a DNA damage index, indicating potential genotoxic effects. semanticscholar.orgscielo.br

These findings are significant because if this compound undergoes similar photodegradation, its degradants could also pose cytotoxic and genotoxic risks. semanticscholar.orgscielo.br The evaluation of degradation products involves assessing their chemical structures for any toxicological alerts. nih.govresearchgate.net Compounds with structures that raise concerns require more thorough toxicological assessment to ensure patient safety. nih.gov Therefore, understanding the degradation profile of this compound is the first step in a comprehensive risk/benefit analysis of its potential impurities. researchgate.net

Analytical Strategies for Monitoring Impurity Profiles (e.g., LC-MS, NMR)

A variety of advanced analytical techniques are employed to detect, identify, isolate, and quantify impurities and degradation products in pharmaceutical substances. ijprajournal.comnih.gov The goal is to develop a stability-indicating analytical method that can separate the drug substance from its potential degradants, ensuring the method's specificity. nih.gov

Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), is a cornerstone technique for impurity profiling due to its high resolving power and versatility. ijprajournal.com HPLC methods are widely used for the quantitative estimation of Tadalafil and the separation of its degradation products. rjptonline.orgresearchgate.net

Mass Spectrometry (MS) , especially when coupled with liquid chromatography (LC-MS), is a powerful tool for identifying unknown impurities. chimia.ch LC-MS provides molecular weight information of the impurities, which is a critical first step in their structural elucidation. ijprajournal.com Techniques like LC-MS/MS can provide further structural details through fragmentation analysis. researchgate.net For instance, a novel Tadalafil analogue, N-cyclohexyl this compound, was identified in a dietary supplement using UPLC coupled to a Quadrupole-Exactive Orbitrap mass spectrometer (UPLC‑Q‑Exactive Orbitrap/MS). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the definitive structural characterization of isolated impurities. researchgate.net While LC-MS provides molecular weight and fragmentation data, NMR provides detailed information about the molecule's atomic connectivity, allowing for unambiguous structure elucidation. chimia.ch The combination of LC, MS, and NMR is often required for the complete characterization of impurities. nih.gov

Other relevant techniques include:

High-Performance Thin-Layer Chromatography (HPTLC): A planar chromatographic technique used for separating Tadalafil from its degradation products. rjptonline.org

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities or those that can be derivatized to become volatile. nih.gov

Interactive Table: Analytical Techniques for Impurity Profiling

This table is interactive. Click on the headers to sort the data.

TechniqueApplicationReference
HPLC/UPLCSeparation and quantification of the drug and its impurities. ijprajournal.comnih.gov
LC-MSDetection and molecular weight determination of impurities. chimia.chacgpubs.org
NMRDefinitive structure elucidation of isolated impurities. researchgate.netnih.gov
HPTLCSeparation of degradation products. rjptonline.org
GC-MSIdentification of volatile or derivatizable impurities. nih.gov

Clinical and Preclinical Research Applications of Nortadalafil

Investigations into Erectile Dysfunction (ED)

As an unapproved substance, Nortadalafil has not been the subject of formal clinical investigations for the treatment of erectile dysfunction (ED). Its presence has been noted in seized "herbal" products, but this does not constitute scientific or clinical validation of its efficacy or safety. nih.gov

Mechanistic Studies in Erectile Function

While this compound is characterized as a PDE5 inhibitor, specific mechanistic studies detailing its action on erectile function are not available in published research. apexbt.comcreative-enzymes.com The mechanism of PDE5 inhibitors involves preventing the breakdown of cyclic guanosine (B1672433) monophosphate (cGMP), which leads to smooth muscle relaxation and increased blood flow to the corpus cavernosum. drugbank.comnih.govmedlineplus.gov However, the specific potency (such as IC50 value), selectivity for different PDE isoenzymes, and pharmacodynamic effects of this compound have not been formally documented. One source explicitly states the IC50 for this compound is not available. creative-enzymes.com

Case Studies on Efficacy in Specific Patient Populations (e.g., Diabetic Patients)

There are no published case studies or controlled clinical trials evaluating the efficacy of this compound in any patient population, including those with diabetes. The extensive research that exists for tadalafil (B1681874) in diabetic populations cannot be extrapolated to this compound, as its specific pharmacological profile is unknown. medlineplus.govnih.govnih.gov

Research in Pulmonary Arterial Hypertension (PAH)

No clinical or preclinical research has been published on the use of this compound for the treatment of pulmonary arterial hypertension (PAH). Although PDE5 inhibitors like tadalafil are approved for this indication, this compound has not been investigated for this therapeutic application. nih.govmdpi.comfrontiersin.org

Impact on Pulmonary Vascular Resistance

There is no data from preclinical or clinical studies on the impact of this compound on pulmonary vascular resistance.

Improvement of Exercise Capacity

There is no data from clinical trials to suggest that this compound has been evaluated for its effect on exercise capacity in patients with PAH. Studies measuring outcomes like the 6-minute walk distance have been conducted for approved PDE5 inhibitors but not for this compound.

Note on Data Tables: Due to the absence of published preclinical and clinical research data for the chemical compound this compound, the generation of data tables with research findings is not possible.

Exploration of Broader Clinical Implications of PDE5 Inhibitors (e.g., Cardiovascular Diseases, Dementia, Colorectal Cancer)

The therapeutic potential of PDE5 inhibitors extends far beyond their primary approved uses. Researchers are actively exploring their effects on a variety of conditions, leveraging their mechanism of action which modulates the nitric oxide/cGMP signaling pathway. ecancer.org

Table 1: Summary of Tadalafil Cardiovascular Outcome Studies

Study/AnalysisPopulationKey FindingsCitation
Retrospective Cohort StudyPatients with ED and Coronary Artery DiseaseTadalafil use was associated with a significant decrease in the incidence of heart failure, acute myocardial infarction, and mortality compared with sildenafil (B151) or no treatment. nih.gov
Integrated Analysis of 43 Clinical Trials10,460 patients treated with tadalafilMyocardial infarction rate was 0.33 per 100 patient-years, comparable to placebo (0.41) and an age-standardized male population (0.60). Cardiac mortality rate was not increased. nih.gov
UTMB Study (2024)Over 500,000 men with erectile dysfunctionTadalafil use was associated with a 34% reduction in mortality, 27% reduction in heart attack, and 34% reduction in stroke over a three-year follow-up. utmb.edu

Dementia: The potential for PDE5 inhibitors to treat or prevent dementia has become an area of intense research interest, though findings have been conflicting. The ability of these drugs to cross the blood-brain barrier and influence cerebral blood flow and synaptic function underpins this hypothesis. ucl.ac.uk A 2024 study analyzing prescription records of over 269,000 men found that those prescribed erectile dysfunction drugs were 18% less likely to develop Alzheimer's disease. ucl.ac.uk The association was strongest in those who received the most prescriptions. ucl.ac.uk Another study found that tadalafil use was associated with a 32% reduction in dementia. utmb.edu

Conversely, other significant studies have not found a link. Research from the NIH's Drug Repurposing for Effective Alzheimer's Medicines (DREAM) study, which analyzed Medicare data for patients with pulmonary arterial hypertension, found no evidence that sildenafil or tadalafil reduced the risk of Alzheimer's disease or related dementias. nih.govnih.gov These conflicting results highlight the need for further prospective clinical trials to clarify the potential role of PDE5 inhibitors in dementia. nih.gov

Table 2: Selected Studies on PDE5 Inhibitors and Dementia Risk

StudyDrug(s)PopulationKey FindingsCitation
UCL Study (Neurology, 2024)PDE5 Inhibitors (Sildenafil, Tadalafil, etc.)269,725 men with erectile dysfunctionUsers of PDE5 inhibitors were 18% less likely to develop Alzheimer's disease. ucl.ac.uk
UTMB Study (Am J Med, 2024)Tadalafil, SildenafilOver 500,000 men with erectile dysfunctionTadalafil was associated with a 32% reduction in dementia; Sildenafil with a 25% reduction. utmb.edu
DREAM Study (NIA/NIH, 2022)Sildenafil, TadalafilMedicare beneficiaries with pulmonary arterial hypertensionFound no association between PDE5 inhibitor use and a reduced risk of Alzheimer's disease or related dementias. nih.govnih.gov

Colorectal Cancer: Emerging evidence suggests that PDE5 inhibitors may possess anti-cancer properties. Preclinical studies in mice have indicated that these drugs could slow tumor growth and progression. adooq.comapexbt.com A study published in Nature Communications analyzing real-world data from Sweden found that post-diagnostic use of PDE5 inhibitors was associated with a decreased risk of mortality from colorectal cancer (CRC) and a reduced risk of metastasis. creative-enzymes.com The reduced risk of death was particularly pronounced in patients who had undergone open surgery. creative-enzymes.com Another study found that any exposure to a PDE5 inhibitor was associated with an 18% lower hazard of developing colorectal cancer. smolecule.com Researchers theorize that PDE5 inhibitors may exert these effects by regulating immunosuppressive mechanisms, which can be exacerbated by surgery. apexbt.com Pilot trials have also explored using PDE5 inhibitors like tadalafil to enhance anti-tumor immunity in patients with other cancers, such as metastatic melanoma and head and neck squamous cell carcinoma, by modulating myeloid-derived suppressor cells (MDSCs). nih.govnih.gov

Table 3: Research on PDE5 Inhibitors and Colorectal Cancer

Study TypeKey FindingsCitation
Nationwide Swedish Registry StudyPost-diagnostic use of PDE5 inhibitors was associated with an 18% lower risk of CRC-specific mortality (Adjusted HR = 0.82) and a 15% lower risk of metastasis (Adjusted HR = 0.85). creative-enzymes.com
Retrospective Cohort Study (VHA)Exposure to a PDE5 inhibitor was associated with an 18% lower hazard of colorectal cancer incidence (Adjusted HR = 0.816). smolecule.com
Pilot Trial in Metastatic MelanomaTadalafil treatment was well tolerated and showed signs of improving clinical outcomes by enhancing antitumor immunity in some patients. nih.gov

Experimental Design Considerations for this compound Studies

Given that this compound is an analogue of tadalafil, the design of future preclinical and clinical studies would logically draw from the established methodologies for tadalafil and other PDE5 inhibitors. Key considerations would include careful selection of endpoints, patient populations, and statistical analysis methods to ensure robust and interpretable results.

Preclinical Studies: Preclinical research would be essential to characterize the specific pharmacological profile of this compound.

Screening and Optimization: Initial studies would involve screening to determine this compound's potency (IC50) and selectivity against the various PDE isoforms. apexbt.com

In Vivo Models: Animal models, such as spontaneously hypertensive rats, would be used to assess in vivo activity, including effects on blood pressure and duration of action. biocrick.com For oncology applications, murine melanoma or colon cancer models could be used to evaluate effects on tumor growth, metastasis, and the tumor microenvironment. nih.gov

Clinical Trial Design: For human studies, a phased approach would be necessary, adhering to rigorous design principles.

Phase I Trials: These would establish the safety, tolerability, and pharmacokinetic profile of this compound in healthy volunteers.

Phase II & III Trials: These larger, randomized, double-blind, placebo-controlled trials are the standard for establishing efficacy. nih.govlilly.com Key design elements include:

Randomization and Blinding: Assigning subjects to treatment or placebo groups randomly and ensuring that neither the participants nor the investigators know the assignment is critical to prevent bias. news-medical.net

Clear Inclusion/Exclusion Criteria: Defining the study population precisely is crucial. For instance, a trial for dementia would need to specify the stage of cognitive impairment, while a cancer trial would define the cancer type and prior treatments. nih.govclinicaltrials.gov

Validated Endpoints: Using validated measurement tools is essential for assessing outcomes. Examples include the International Index of Erectile Function (IIEF) for sexual function studies, the International Prostate Symptom Score (IPSS) for BPH studies, and standardized cognitive assessments for dementia trials. nih.govlilly.com

Sample Size Calculation: An a priori sample size estimation is necessary to ensure the study is adequately powered to detect a statistically significant effect if one exists. news-medical.net

Normalization of Data: In studies where baseline values vary significantly between individuals (e.g., blood pressure), expressing results as a percentage change from baseline for each individual can help minimize variability and strengthen the analysis.

Designing trials for a compound like this compound requires a transparent and methodologically sound approach to generate reliable evidence of its potential therapeutic effects across various clinical areas.

Regulatory Science and Forensic Analysis of Nortadalafil

Detection of Nortadalafil as an Undisclosed Adulterant in Health Products

The illegal adulteration of health products, particularly dietary supplements, with synthetic pharmaceutical compounds like this compound is a persistent global issue. These undeclared ingredients are added to products to mimic the effects of approved drugs, thereby deceiving consumers and posing significant health risks.

Dietary supplements are increasingly popular, often perceived by consumers as "natural" and therefore safe. jfda-online.com However, this perception is frequently exploited by unscrupulous manufacturers who add undisclosed active pharmaceutical ingredients (APIs) or their analogues to products, particularly those marketed for sexual enhancement or athletic performance. azom.com This practice is illegal and turns the supplements into unapproved drugs. fda.gov The presence of compounds like this compound and other tadalafil (B1681874) analogues has been reported in numerous dietary supplements worldwide. nih.govresearchgate.net

These adulterated products are a major concern for regulatory bodies because they bypass the rigorous safety and efficacy testing required for pharmaceutical drugs. azom.com A study of so-called natural sexual enhancement supplements found that a high percentage contained undeclared pharmaceuticals, sometimes at doses exceeding therapeutic levels. nih.gov This illegal practice is not limited to fringe markets; hundreds of adulterated supplements have been reported by regulatory agencies like the U.S. Food and Drug Administration (FDA). nih.gov Products without a declared country of origin or those in specific formulations, such as honey-based supplements, have shown a higher likelihood of being adulterated. azom.comnih.gov

The presence of undisclosed this compound and similar analogues in dietary supplements carries substantial public health implications. researchgate.net Since these compounds have not undergone formal evaluation, their efficacy and toxicological profiles are unknown, leading to unpredictable and potentially severe adverse effects. nih.gov Consumers are unknowingly exposed to potent pharmacological agents without medical supervision.

A primary safety concern is the potential for dangerous drug interactions. Tadalafil and its analogues are phosphodiesterase type 5 (PDE-5) inhibitors. When consumed by individuals taking nitrate (B79036) medications—often prescribed for conditions like diabetes, high blood pressure, high cholesterol, or heart disease—these compounds can cause a life-threatening drop in blood pressure. fda.govfda.gov Men with these underlying conditions are often the target demographic for male enhancement products, placing them at the highest risk. fda.gov The lack of disclosure on the product label prevents consumers and healthcare providers from recognizing and mitigating these risks.

Forensic Analytical Methodologies for Adulterant Identification

The identification of novel and unapproved drug analogues like this compound requires sophisticated forensic analytical techniques. As new structurally modified analogues are developed to evade routine screening, analytical methods must continuously evolve. researchgate.net

A range of methodologies is employed to detect and characterize these adulterants. Initial screening can be performed using techniques like Thin Layer Chromatography (TLC). jfda-online.comnih.govjfda-online.com However, for confirmation and structural elucidation, more advanced methods are necessary. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a common and reliable method. nih.govnih.gov

For definitive identification, especially of novel compounds, hyphenated mass spectrometry (MS) techniques are crucial. nih.gov Methods such as Ultra-High-Performance Liquid Chromatography coupled to Quadrupole-Exactive Orbitrap Mass Spectrometry (UPLC-Q-Exactive Orbitrap/MS) have been successfully used to detect tadalafil analogues. nih.gov The structural elucidation of these new chemical entities is often completed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FT-IR) spectroscopy, and high-resolution mass spectrometry. nih.govnih.gov

A study detailing the identification of a novel analogue, N-cyclohexyl this compound, showcases this process. The compound was detected during routine screening, and its structure was determined by comparing its mass spectrometry and UV spectra to tadalafil, followed by purification and detailed analysis using FT-IR, MS, and NMR. nih.gov

Table 1: Analytical Techniques for this compound and Analogue Identification

Analytical Technique Application Reference
Thin Layer Chromatography (TLC) Initial screening of suspected products. jfda-online.comnih.govjfda-online.com jfda-online.com, nih.gov, jfda-online.com
High-Performance Liquid Chromatography (HPLC) Separation and quantification of adulterants. nih.govnih.gov nih.gov, nih.gov
Mass Spectrometry (MS) Identification and structural analysis of compounds. nih.govnih.gov nih.gov, nih.gov
Nuclear Magnetic Resonance (NMR) Definitive structural elucidation of novel analogues. nih.govnih.govnih.gov nih.gov, nih.gov, nih.gov

Regulatory Frameworks and Compliance Challenges

The issue of adulteration with compounds like this compound highlights significant challenges within existing regulatory frameworks for dietary supplements. While these products are regulated, the frameworks often differ from those for pharmaceuticals, creating loopholes that can be exploited.

The FDA actively monitors the market for adulterated products and issues public notifications and recall announcements. Numerous recalls have been initiated for "male enhancement" or "vitality" supplements found to contain undeclared tadalafil and/or its analogues. fda.govfda.gov These announcements serve as a public service to warn consumers of the potential dangers. fda.gov

In these recall notices, the FDA explicitly states the risks associated with the undeclared ingredients, such as life-threatening hypotension when taken with nitrates. fda.gov The agency clarifies that products containing these undeclared PDE-5 inhibitors are considered unapproved drugs, for which safety and efficacy have not been established, and are therefore subject to recall. fda.gov These actions underscore the regulatory stance that such products are illegal and pose a public health risk.

Table 2: Examples of FDA Actions on Adulterated Supplements

Action Product Type Undeclared Ingredient(s) Key Risk Highlighted Reference
Voluntary Recall Male Enhancement Capsules Sildenafil (B151), Tadalafil Potential for life-threatening drop in blood pressure in users of nitrate medications. fda.gov, fda.gov

Regulatory science plays a pivotal role in protecting public health from the threats posed by undeclared pharmaceuticals like this compound. frontiersin.org It is defined as the science of developing new tools, standards, and approaches to assess the safety, efficacy, quality, and performance of regulated products. frontiersin.org In the context of adulterated supplements, regulatory science is essential for:

Developing Advanced Analytical Methods: Fostering the creation and validation of new, rapid, and reliable detection methods to identify novel, unapproved drug analogues. frontiersin.orgnih.gov

Informing Regulatory Policy: Providing the scientific evidence needed to support regulatory actions, such as import alerts, product seizures, and criminal investigations. The data generated helps to close loopholes in existing regulations. frontiersin.orgnih.gov

Risk Assessment: Conducting research to understand the health risks associated with new analogues, which informs public warnings and healthcare provider advisories. nih.gov

Fostering Collaboration: Encouraging partnerships between regulatory agencies, academia, and industry to share information and develop strategies to combat the distribution of these illegal products. nih.gov

The challenges posed by compounds like this compound demonstrate the need for a robust and adaptive regulatory science framework. By advancing the science of detection and risk assessment, regulatory bodies can better anticipate and respond to emerging public health threats from adulterated products. frontiersin.orgdrugbank.com

International Collaboration in Regulatory Compliance

The global nature of the market for dietary supplements, facilitated by online sales and international trade, necessitates a coordinated international response to the challenge of undeclared active pharmaceutical ingredients (APIs) like this compound. Regulatory agencies and law enforcement bodies across the world collaborate to share information, conduct joint investigations, and implement harmonized standards to protect public health from the risks posed by such adulterated products.

Key international collaborations involve major regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as well as global law enforcement organizations like INTERPOL. These collaborations are built on a framework of information-sharing agreements and mutual recognition of standards, which are crucial for a swift and coordinated response to the transnational threat of adulterated supplements.

Formal confidentiality arrangements have been in place between the FDA and EMA since 2003, allowing for the exchange of confidential information, including data on inspections and investigations. yahoo.comeuropa.eu This collaboration has been strengthened over the years, with daily interactions and the formation of "clusters" or working groups that focus on specific regulatory areas. ice.govmenews247.com While these collaborations cover a broad range of pharmaceutical products, they provide the essential framework for addressing specific threats like the emergence of new tadalafil analogues.

One of the key tools for international cooperation within the European Union is the Rapid Alert System for Food and Feed (RASFF). europa.eu This system enables the rapid exchange of information between member states and the European Commission regarding serious risks to public health from food and feed, including adulterated dietary supplements. europa.euceimic.comfao.org Although a specific alert for this compound is not publicly documented, the system is actively used to issue notifications for supplements adulterated with other phosphodiesterase-5 (PDE-5) inhibitors.

For instance, a notification was issued by Hungary through the RASFF regarding a food supplement found to contain undeclared sildenafil and tadalafil, leading to an alert and subsequent information sharing with other member countries. europa.eu Such alerts trigger follow-up actions and enhance surveillance across the European market.

Interactive Data Table: Example of RASFF Notification for Adulterated Supplement

Notification Detail Information
Reference 2020.4460
Notifying Country Hungary
Subject Unauthorised substances - Tadalafil and sildenafil in food supplement
Product Food supplement capsules
Hazard Therapeutic amount of sildenafil and more than the therapeutic amount of tadalafil
Risk Decision Serious
Distribution Slovakia (among others)
Action Taken Alert notification

Source: RASFF Window, 2021. europa.eu

On a global scale, INTERPOL plays a critical role in combating the trafficking of illicit pharmaceuticals through coordinated operations. Operation Pangea, an annual international effort, brings together police, customs, and health regulatory authorities from numerous countries to target the illegal online sale of medicines and medical devices. yahoo.comice.gov Erectile dysfunction medications consistently rank among the most seized products during these operations. interpol.int

In one such operation, authorities from 123 countries seized 1.2 tonnes of erectile dysfunction pills. yahoo.com Another recent iteration of Operation Pangea resulted in 72 arrests and the seizure of over $7 million worth of potentially dangerous pharmaceuticals, with erectile dysfunction drugs accounting for 22% of the seizures. interpol.intraps.org While specific figures for this compound are not detailed in public reports, the significant volume of seized erectile dysfunction products strongly indicates that analogues like this compound are a target of these global enforcement actions.

These international efforts are supported by organizations like the World Customs Organization (WCO), the World Health Organization (WHO), and the Pharmaceutical Security Institute (PSI), who provide intelligence, analytical support, and expertise. interpol.int The collaboration extends to the development and sharing of analytical methods for the detection of undeclared ingredients. The availability of certified reference materials for this compound is essential for forensic laboratories worldwide to accurately identify the compound in seized products.

The ongoing discovery of new, unapproved analogues in dietary supplements underscores the need for continuous international cooperation. researchgate.net The sharing of information on newly identified analogues, joint investigations into their sources and distribution networks, and the harmonization of regulatory actions are all critical components in the global effort to protect consumers from the health risks associated with this compound and other undeclared APIs.

Future Directions and Research Gaps for Nortadalafil

Unexplored Therapeutic Potential

The presence of nortadalafil in products marketed for sexual enhancement suggests its primary, albeit unproven, application is for erectile dysfunction (ED), similar to tadalafil (B1681874). However, its full therapeutic potential remains unexplored. Research into other tadalafil analogues has revealed activities beyond ED treatment, such as potential anticancer properties through the inhibition of PDE5 and PDE11, which are found to be overexpressed in some tumor types like colon carcinomas. nih.gov

Future research could investigate if this compound possesses similar or unique activities. Studies could be designed to:

Evaluate its inhibitory effects on various phosphodiesterase isozymes (PDE1-11) to understand its selectivity. nih.gov

Screen for potential in vitro anticancer activity against various cell lines, such as the HT29 colorectal carcinoma cell line, which has been used to test other tadalafil analogues. nih.govmdpi.com

Explore its effects on biological systems where cGMP is a critical messenger, which could uncover novel therapeutic targets. nih.gov

Given that the physiological function of PDE11, which is closely related to PDE5, is not fully understood, investigating this compound's interaction with it could provide new insights. nih.gov

Long-Term Safety and Efficacy Data Deficiencies

A significant concern surrounding this compound is the profound lack of safety and efficacy data. As an unapproved substance illicitly added to consumer products, it bypasses the stringent testing required for pharmaceutical drugs, meaning its adverse effects are largely unknown and unpredictable. researchgate.net

In contrast, the approved drug tadalafil has been evaluated in numerous long-term studies. For instance, studies lasting 18 to 24 months have established a safety profile for tadalafil, identifying common adverse events and confirming it was not associated with issues like drug-induced hepatotoxicity or renal dysfunction. researchgate.netnih.gov There is no equivalent data for this compound.

Key research gaps that need to be addressed include:

Preclinical Toxicology: Comprehensive animal studies to determine acute and chronic toxicity, carcinogenicity, and reproductive toxicity.

Clinical Trials: Rigorously controlled clinical trials to establish both its efficacy for any potential indication and its short-term and long-term safety profile in humans.

Post-market Surveillance: In the absence of formal approval, enhanced surveillance and reporting of adverse events linked to adulterated supplements containing this compound are crucial.

Without this fundamental data, the risks associated with this compound consumption remain dangerously unquantified.

Advanced Analytical Techniques for Comprehensive Screening

The covert inclusion of this compound and its analogues in health products necessitates the use of sophisticated analytical methods for their detection. researchgate.net Routine screening is challenging as these compounds are often designed to evade standard detection methods. researchgate.net

Several advanced techniques have proven effective for identifying these undeclared substances:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for screening and confirming the presence of this compound and its analogues in complex matrices like dietary supplements. researchgate.netfda.gov

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): This method has been successfully used to find new tadalafil analogues, including isopropylthis compound, in commercial dietary supplements. researchgate.net

Ultra-High-Performance Liquid Chromatography coupled to Quadrupole-Exactive Orbitrap Mass Spectrometry (UPLC-Q-Exactive Orbitrap/MS): This high-resolution mass spectrometry technique was instrumental in the detection and characterization of a novel analogue, N-cyclohexyl this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for the definitive structural elucidation of new, uncharacterized analogues discovered during screening. researchgate.netresearchgate.netnih.govresearchgate.net

Future research should focus on developing "one-shot" or multiplex methods that can simultaneously screen for a wide array of known and unknown PDE5 inhibitor analogues within a single analysis. researchgate.net Applying green analytical chemistry principles could also lead to more environmentally friendly and cost-effective testing protocols. researchgate.net

Table 1: Analytical Techniques for this compound and Analogue Detection

TechniqueApplicationReference(s)
HPLC-DADDetection of new analogues in dietary supplements. researchgate.net
LC-MS/MSScreening and confirmation of analogues in various products. researchgate.netfda.gov
UPLC-Q-Exactive Orbitrap/MSDetection and characterization of novel analogues. nih.gov
NMR SpectroscopyDefinitive structural identification of new compounds. researchgate.netresearchgate.netnih.govresearchgate.net
HPTLCEstimation in pharmaceutical dosage forms (for tadalafil, adaptable for analogues). researchgate.net
SpectrofluorimetrySensitive assay in biological samples (for tadalafil, adaptable for analogues). nih.gov

Development of Novel this compound Analogues with Improved Profiles

The discovery of various this compound analogues, such as isopropylthis compound and N-cyclohexyl this compound, in illegal products demonstrates that the core structure is being chemically modified. researchgate.netnih.gov These modifications, where the N-methyl group of tadalafil is replaced by other functional groups, create new, unstudied compounds. researchgate.net

This points to a future research direction in the rational design of novel this compound analogues. Patent literature often describes the synthesis of hundreds of such analogues, providing a starting point for new drug discovery. researchgate.net Research in this area could aim to:

Improve Selectivity: Synthesize analogues with higher selectivity for specific PDE isozymes to reduce potential side effects. nih.gov

Enhance Potency: Modify the structure to increase inhibitory activity, potentially leading to lower required doses.

Introduce New Therapeutic Properties: Explore substitutions, such as adding a bromine atom, which has been shown in some tadalafil analogues to yield moderate cytotoxic effects against cancer cell lines. mdpi.com

Investigate Stereochemistry: Analyze how the stereochemical arrangement of the molecule impacts PDE5 inhibition and other biological activities. nih.govmdpi.com

By systematically synthesizing and evaluating new analogues, researchers could develop compounds with superior therapeutic profiles compared to existing PDE5 inhibitors.

Further Investigation into Pharmacokinetic and Pharmacodynamic Differences from Tadalafil

The pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound are entirely unknown, which is a major research gap. For tadalafil, these properties are well-characterized: it is rapidly absorbed, has a long half-life of approximately 17.5 hours, and its exposure increases proportionally with the dose. nih.govdroracle.ai This long half-life allows for a duration of action up to 36 hours. dcurology.netnih.gov

This compound differs from tadalafil by the absence of a methyl group on the piperazinedione ring. This seemingly small structural change could lead to significant differences in how the compound is absorbed, distributed, metabolized, and excreted (ADME).

Future research must focus on:

Determining Basic PK Parameters: Studies are needed to establish this compound's half-life (t½), maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and bioavailability. dovepress.comnih.gov

Metabolism Studies: Identifying the primary metabolic pathways and enzymes involved (e.g., CYP3A4 for tadalafil) and characterizing its metabolites. nih.govdroracle.ai

Protein Binding: Measuring the extent of plasma protein binding, which is 94% for tadalafil and influences its distribution. nih.govdroracle.ai

Pharmacodynamic Comparison: Directly comparing its potency and duration of action as a PDE5 inhibitor against tadalafil in both in vitro and in vivo models. researchgate.net

Understanding these PK/PD differences is critical for predicting this compound's efficacy, duration of effect, and potential for drug-drug interactions and toxicity.

Table 2: Known Pharmacokinetic Parameters of Tadalafil (for comparison)

ParameterValueReference(s)
Half-Life (t½)~17.5 hours nih.govdroracle.ai
Time to Cmax (Tmax)~2 hours nih.gov
MetabolismPrimarily by CYP3A4 droracle.ai
Excretion~61% in feces, ~36% in urine (as metabolites) nih.gov
Plasma Protein Binding94% nih.govdroracle.ai
BioavailabilityNot determined orally, but dose-proportional exposure nih.gov

Q & A

Basic Research Questions

Q. What are the optimal analytical methods for identifying and quantifying Nortadalafil in complex biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used for detecting this compound in adulterated supplements or biological samples. Key steps include:

  • Sample Preparation : Solid-phase extraction (SPE) to isolate this compound from matrices like plasma or dietary supplements .
  • Chromatographic Conditions : C18 columns with gradient elution (e.g., acetonitrile/0.1% formic acid) to resolve this compound from structurally similar analogues .
  • Validation : Ensure specificity, linearity (1–100 ng/mL), and recovery rates (>85%) per ICH guidelines. Include deuterated internal standards for precision .

Q. How can researchers validate the purity of synthesized this compound derivatives?

  • Methodological Answer :

  • Spectroscopic Techniques : Use nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing N-cyclohexyl substitutions) and high-resolution mass spectrometry (HRMS) for molecular weight verification .
  • Purity Assessment : Quantify impurities via HPLC-UV with a detection threshold of <0.1% per USP standards. Reference the NIH preclinical checklist for reporting .

Advanced Research Questions

Q. What experimental designs are recommended for studying this compound’s metabolic pathways in preclinical models?

  • Methodological Answer :

  • In Vivo Models : Use Sprague-Dawley rats or C57BL/6 mice, administering this compound orally (10–50 mg/kg) to mimic human exposure. Collect plasma and tissue samples at intervals (0–24h) .
  • Metabolite Identification : Employ ultra-high-performance LC-MS (UHPLC-MS) with metabolomics software (e.g., XCMS Online) to detect phase I/II metabolites. Cross-validate findings with in vitro hepatic microsome assays .
  • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, including sample size justification (power ≥80%) and randomization .

Q. How can structural modifications of this compound enhance selectivity for PDE5 inhibition while minimizing off-target effects?

  • Methodological Answer :

  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities of analogues to PDE5 vs. PDE6/11. Prioritize substitutions at the N-cyclohexyl group .
  • In Vitro Assays : Test synthesized derivatives in PDE enzyme panels (e.g., BPS Bioscience kits). Use IC50 values and selectivity ratios (PDE5/PDE6 >100-fold) to rank candidates .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare efficacy across derivatives. Report p-values and confidence intervals per CONSORT standards .

Q. How should researchers address contradictions in reported efficacy data for this compound across different experimental models?

  • Methodological Answer :

  • Data Harmonization : Conduct meta-analyses using PRISMA guidelines to aggregate studies. Stratify results by model (e.g., in vitro vs. in vivo) and dosage .
  • Confounding Factors : Control variables like animal strain, diet, and co-administered drugs. Use multivariate regression to identify bias sources .
  • Replication Studies : Design multi-center trials with standardized protocols (e.g., identical LC-MS parameters) to verify reproducibility .

Methodological Best Practices

  • Statistical Rigor : For in vivo studies, predefine primary endpoints (e.g., plasma concentration) and use blinded analysis to reduce bias .
  • Ethical Reporting : Disclose all negative findings (e.g., lack of efficacy in certain models) to avoid publication bias, aligning with NAFDAC’s guidelines .
  • Literature Integration : Use tools like PICO (Population, Intervention, Comparison, Outcome) to frame hypotheses and ensure alignment with existing research gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.